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  • Product: 3,3,4-Trifluoroazepane hydrochloride
  • CAS: 1823912-07-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,3,4-Trifluoroazepane Hydrochloride: A Novel Scaffold for Modern Drug Discovery

Introduction The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, which is crucial for optimizing interactions with biological targets.[3][4] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. Fluorination can profoundly modulate key physicochemical properties, including metabolic stability, basicity (pKa), and lipophilicity, often leading to enhanced potency and improved pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive analysis of 3,3,4-Trifluoroazepane hydrochloride, a novel chemical entity that combines the desirable features of the azepane ring with the advantageous properties of vicinal and geminal fluorine substitution. While specific experimental data for this exact molecule is not yet prevalent in public literature, this document will synthesize foundational principles of organic chemistry and medicinal chemistry to provide a robust, predictive overview of its structure, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Architecture: Structure and Conformational Dynamics

The structure of 3,3,4-Trifluoroazepane hydrochloride is characterized by a saturated seven-membered azepane ring, substituted with two fluorine atoms at the C3 position (a geminal difluoro group) and one fluorine atom at the C4 position. The amine is protonated to form a hydrochloride salt.

Caption: Chemical structure of 3,3,4-Trifluoroazepane hydrochloride.

The azepane ring is conformationally flexible, capable of adopting several low-energy conformations, predominantly twist-chair and boat forms.[4][7] The introduction of bulky and highly electronegative fluorine atoms at the C3 and C4 positions is expected to significantly influence this conformational preference. A single fluorine atom can bias the conformation of an azepane ring.[8] The gem-difluoro group at C3 and the single fluorine at C4 will likely create strong dipole-dipole interactions and steric constraints that favor specific conformations, potentially reducing the entropic penalty upon binding to a biological target. Furthermore, the presence of a chiral center at C4 means the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers, each with potentially distinct biological activities.

Physicochemical Properties: The Impact of Fluorination and Salt Formation

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3,3,4-Trifluoroazepane hydrochloride, these properties are largely dictated by the interplay between the azepane core, the fluorine substituents, and the hydrochloride salt form. The following table presents predicted properties based on established principles.

PropertyPredicted Value/RangeRationale and Causality
Molecular Formula C6H11F3N·HClBased on the constituent atoms.
Molecular Weight 193.61 g/mol Sum of atomic weights.
pKa (of the amine) 7.5 - 8.5The pKa of the parent azepane is ~11. Fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of nearby amines.[9][10] Fluorination at the β (C3) and γ (C4) positions is expected to lower the pKa by 2.5-3.5 units.[11][12]
logP (of free base) 1.0 - 1.5The parent azepane has a logP of approximately 1.2.[13] Fluorination generally increases lipophilicity.[14][15] The three fluorine atoms are predicted to increase the logP value.
Aqueous Solubility HighAs a hydrochloride salt, the molecule is ionic and expected to have high aqueous solubility.[16][17] This is a primary reason for forming salts of amine-containing APIs.[18][19]
Metabolic Stability EnhancedThe carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6][20] The C3 and C4 positions are effectively blocked from metabolic attack.
Physical Form Crystalline SolidHydrochloride salts of amines are typically crystalline solids, which aids in purification, handling, and stability.[18][21]

Synthesis and Characterization

While a specific, published synthesis for 3,3,4-Trifluoroazepane hydrochloride is not available, a plausible synthetic strategy can be devised based on established methods for the synthesis of fluorinated azepanes.[22][23][24] A potential approach could involve the ring expansion of a smaller, readily available fluorinated cyclic precursor.

Proposed Synthetic Workflow

A logical synthetic approach could start from a fluorinated pyrrolidine derivative, which undergoes a ring expansion to form the azepane skeleton. This strategy often provides good stereochemical control.[22][25]

cluster_0 Synthetic Workflow start Fluorinated Acyclic Precursor step1 Cyclization to Fluorinated Pyrrolidine start->step1 step2 Activation and Ring Expansion step1->step2 step3 Formation of 3,3,4-Trifluoroazepane (Free Base) step2->step3 step4 Salt Formation with HCl step3->step4 end 3,3,4-Trifluoroazepane Hydrochloride step4->end

Caption: Proposed synthetic workflow for 3,3,4-Trifluoroazepane hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of a Suitable Fluorinated Pyrrolidine Precursor: This could be achieved through various modern fluorination techniques applied to a functionalized pyrrolidine.

  • Step 2: Ring Expansion: The fluorinated pyrrolidine could be converted into a bicyclic azetidinium intermediate. Regioselective opening of this intermediate with a suitable nucleophile would lead to the 4-substituted-3,3-difluoroazepane core. The third fluorine at C4 could be introduced at this stage or earlier in the synthesis.[22]

  • Step 3: Purification of the Free Base: The crude 3,3,4-Trifluoroazepane would be purified using standard techniques such as column chromatography on silica gel.

  • Step 4: Hydrochloride Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on a combination of spectroscopic methods.

  • ¹⁹F NMR: This would be the most definitive technique. We would expect to see two distinct signals: one for the geminal CF₂ group at C3 and another for the single CHF group at C4. The signal for the CHF group would appear as a doublet of triplets due to coupling with the proton on the same carbon and the geminal fluorine atoms. The CF₂ signals would be more complex due to diastereotopicity and coupling to the C4 proton and fluorine.[26][27][28]

  • ¹H NMR: The spectrum would be complex due to the conformational flexibility and multiple proton-fluorine couplings. The proton at C4 would appear as a doublet of multiplets with a large geminal H-F coupling constant.

  • ¹³C NMR: The carbons bearing fluorine atoms (C3 and C4) would appear as triplets or doublets of triplets with large one-bond C-F coupling constants.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a complex fragmentation pattern, with potential loss of HF.[29][30] Electrospray ionization (ESI) would show a strong peak for the molecular ion of the free base [M+H]⁺.

Potential Applications in Drug Discovery

The unique combination of the azepane scaffold and trifluorination makes 3,3,4-Trifluoroazepane hydrochloride a highly attractive building block for drug discovery programs.[2][3][31]

  • CNS Agents: The azepane core is prevalent in drugs targeting the central nervous system (CNS).[1] The increased lipophilicity and metabolic stability conferred by the fluorine atoms could improve blood-brain barrier penetration and prolong the half-life of CNS drug candidates.[14][32]

  • Enzyme Inhibitors: The conformationally constrained nature of the ring system can be exploited to design potent and selective enzyme inhibitors. The fluorine atoms can also participate in favorable interactions within enzyme active sites.[6]

  • Scaffold for Combinatorial Chemistry: As a functionalized building block, it can be used in diversity-oriented synthesis to rapidly generate libraries of novel compounds for high-throughput screening.

cluster_0 Drug Discovery Pipeline Core 3,3,4-Trifluoroazepane Hydrochloride Core Deriv Derivatization & Library Synthesis Core->Deriv HTS High-Throughput Screening Deriv->HTS Lead Lead Compound Identification HTS->Lead Opt Lead Optimization Lead->Opt Candidate Drug Candidate Opt->Candidate

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Exploratory

19F NMR chemical shifts and spectra for 3,3,4-Trifluoroazepane hydrochloride

Advanced 19 F NMR Spectroscopy of 3,3,4-Trifluoroazepane Hydrochloride: A Technical Guide to Spectral Deconvolution and Conformational Analysis Executive Summary 3,3,4-Trifluoroazepane hydrochloride (CAS: 1823912-07-7) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced 19 F NMR Spectroscopy of 3,3,4-Trifluoroazepane Hydrochloride: A Technical Guide to Spectral Deconvolution and Conformational Analysis

Executive Summary

3,3,4-Trifluoroazepane hydrochloride (CAS: 1823912-07-7) is a highly specialized, fluorine-rich heterocyclic building block[1]. Fluorinated azepanes are increasingly recognized as privileged scaffolds in drug development due to fluorine's unique ability to modulate amine pKa​ , enhance metabolic stability, and dictate rigid ring conformations ()[2]. However, the introduction of a 3,3,4-trifluoro motif creates a highly complex contiguous spin system. This whitepaper provides a comprehensive framework for acquiring, processing, and interpreting the 19 F NMR spectra of this compound, ensuring high scientific integrity and reproducible analytical workflows.

Structural Dynamics and the Fluorine Spin System

The addition of fluorine atoms to the seven-membered azepane ring profoundly regulates its conformational preferences through stereoelectronic effects, primarily the fluorine gauche effect and dipole minimization, as established in crystallographic and NMR studies by [3].

Because the C4 position is a chiral center, the adjacent geminal fluorines at C3 are diastereotopic. This creates a classic, albeit complex, ABX or AMX spin system in the 19 F NMR domain:

  • F3a and F3b (Geminal Pair): These two fluorines reside in distinct magnetic environments (pseudo-axial and pseudo-equatorial) and will exhibit a massive geminal coupling ( 2JFF​≈240−250 Hz).

  • F4 (Monofluoro): The fluorine at C4 couples to the adjacent proton ( 2JHF​≈45 Hz) and to both F3a and F3b ( 3JFF​≈5−15 Hz).

CouplingNetwork F3a F3a (gem) F3b F3b (gem) F3a->F3b ²J_FF (~245 Hz) F4 F4 (mono) F3a->F4 ³J_FF (10-15 Hz) H2 H2a/b (vicinal) F3a->H2 ³J_HF (10-15 Hz) F3b->F4 ³J_FF (5-12 Hz) F3b->H2 ³J_HF (10-15 Hz) H4 H4 (gem to F4) F4->H4 ²J_HF (~45 Hz)

Fig 1: J-coupling network mapping the interactions between fluorine and proton nuclei in the azepane.

Quantitative Data: Expected 19 F NMR Parameters

Based on empirical data from analogous 3,3,4-trifluoro aliphatic and heterocyclic systems ()[4], the following table summarizes the anticipated spectral parameters for the 3,3,4-trifluoroazepanium cation in a polar protic solvent.

NucleusExpected Chemical Shift (ppm)Multiplicity ( 19 F{ 1 H})Multiplicity ( 19 F Coupled)Key Coupling Constants (Hz)
F3a -105.0 to -110.0dd (doublet of doublets)dddm 2JFF​≈245 , 3JFF​≈15
F3b -110.0 to -115.0dd (doublet of doublets)dddm 2JFF​≈245 , 3JFF​≈8
F4 -185.0 to -195.0dd (doublet of doublets)dtm (doublet of triplets of multiplets) 2JHF​≈45 , 3JFF​≈8−15

Experimental Protocol: High-Fidelity 19 F NMR Acquisition

To resolve the complex multiplets inherent to the 3,3,4-trifluoroazepanium system, a dual-acquisition strategy (decoupled and coupled) is mandatory. This establishes a self-validating system : the decoupled spectrum isolates the F-F network, while the coupled spectrum validates the spatial relationship with the azepane ring protons.

Workflow A 1. Sample Prep (CD3OD/D2O) B 2. Probe Tuning (19F & 1H) A->B C 3. Lock & Shim (Z0-Z5) B->C D 4. Pulse Selection (19F{1H} & 19F) C->D E 5. Acquisition (NS=64, D1=2s) D->E F 6. Processing (Zero-fill, FT) E->F

Fig 2: Standardized workflow for high-resolution 19F NMR acquisition of fluorinated azepanes.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of 3,3,4-trifluoroazepane hydrochloride in 0.6 mL of CD 3​ OD.

    • Causality: The hydrochloride salt is highly polar; CD 3​ OD ensures complete dissolution. Furthermore, it prevents the rapid exchange of the N-H protons from complicating the baseline, a common artifact in aprotic solvents containing trace water.

  • Probe Tuning and Matching: Manually tune the probe for both 19 F (approx. 376 MHz on a 400 MHz console) and 1 H.

    • Causality: 19 F has a massive chemical shift range. Failure to tune specifically to the expected center of the spectrum (-150 ppm) will result in severe acoustic ringing and phase distortion.

  • Referencing (The Unified Scale): Do not use internal CFCl 3​ if it risks overlapping with sample impurities. Instead, use the unified scale ( Ξ ratio). Lock to the deuterium signal of CD 3​ OD, reference the 1 H spectrum to internal TMS (0.00 ppm), and allow the spectrometer software to mathematically calculate the 0.00 ppm point for 19 F ( Ξ=94.094011% ).

  • Acquisition 1: 19 F{ 1 H} Decoupled Spectrum:

    • Pulse Sequence:zgig (inverse gated decoupling) to prevent nuclear Overhauser effect (NOE) distortions while removing H-F splitting.

    • Parameters: Spectral width (SW) = 250 ppm, Center = -150 ppm, Number of Scans (NS) = 64, Relaxation Delay (D1) = 2-3 seconds.

    • Purpose: Isolates the 2JFF​ AB quartet and the 3JFF​ couplings.

  • Acquisition 2: 19 F Coupled Spectrum:

    • Pulse Sequence:zg (standard 1D).

    • Self-Validation: Re-introduces 2JHF​ and 3JHF​ couplings. The coupling constants extracted here must perfectly match the corresponding JHF​ values extracted from the 1 H NMR spectrum to confirm structural assignments.

Data Processing and Spectral Deconvolution Workflow

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 - 0.5 Hz. Do not over-smooth, as the critical 3JFF​ couplings (~8-15 Hz) must remain fully resolved to map the dihedral angles.

  • Zero-Filling: Zero-fill the FID to at least 128k points before Fourier Transformation. This ensures sufficient digital resolution (Hz/point) for accurate coupling constant extraction.

  • Deconvolution:

    • Locate the F4 signal (~ -190 ppm). In the 19 F{ 1 H} spectrum, it will appear as a doublet of doublets (dd) due to coupling with F3a and F3b.

    • Locate the F3a/F3b signals (~ -110 ppm). These will appear as two massive doublets (the AB system) centered around their respective chemical shifts, further split by F4.

References

  • Title: Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Radical Addition of 2-Propanol to Trifluoroethylene (Empirical NMR Data for 3,3,4-Trifluoro Systems) Source: Collection of Czechoslovak Chemical Communications URL: [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 3,3,4-Trifluoroazepane Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3,4-Trifluoroazepane hydrochloride in aqueous solutions....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3,4-Trifluoroazepane hydrochloride in aqueous solutions. The stability of a drug candidate is a critical parameter that influences its development, formulation, and shelf-life. This document delves into the intrinsic chemical stability of the molecule, potential degradation pathways, and the impact of environmental factors such as pH and temperature. Detailed methodologies for conducting forced degradation studies and the analytical techniques for identifying and quantifying degradation products are presented. This guide is intended to be a valuable resource for researchers and professionals involved in the pharmaceutical development of fluorinated heterocyclic compounds.

Introduction

Azepane-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, with over 20 FDA-approved drugs containing this scaffold.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[2][3] 3,3,4-Trifluoroazepane hydrochloride is a novel compound with potential therapeutic applications. A thorough understanding of its stability in aqueous solutions is paramount for its successful development as a drug candidate.

The hydrochloride salt form is often chosen for its improved solubility and stability. However, the aqueous environment can present challenges, leading to potential degradation through various mechanisms. This guide will explore the thermodynamic principles governing the stability of this compound and provide practical, field-proven insights into its evaluation.

Theoretical Framework: Factors Influencing Stability

The thermodynamic stability of 3,3,4-Trifluoroazepane hydrochloride in an aqueous solution is governed by the Gibbs free energy change (ΔG) of its degradation reactions. A negative ΔG indicates a spontaneous degradation process. The key factors influencing this are:

  • Enthalpy (ΔH): The heat of reaction associated with bond breaking and formation during degradation. The strong carbon-fluorine (C-F) bond generally imparts high thermal and chemical stability to fluorinated compounds.[4][5]

  • Entropy (ΔS): The change in disorder of the system. Degradation reactions that produce a greater number of smaller molecules often have a positive entropy change, which can favor the degradation process.

  • pH of the Solution: The pH of the aqueous medium can dramatically influence reaction rates and degradation pathways.[6][7][8][9] For amine hydrochlorides, pH affects the equilibrium between the protonated and free amine forms, each with different susceptibilities to degradation.

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including degradation, by providing the necessary activation energy.[7][8][9]

The Role of Fluorine in Molecular Stability

The presence of fluorine atoms on the azepane ring is expected to have a significant impact on the molecule's stability. The high electronegativity of fluorine can induce a negative inductive effect, potentially influencing the reactivity of adjacent functional groups. The C-F bond is one of the strongest covalent bonds in organic chemistry, making fluorinated compounds often resistant to degradation.[4] However, the specific substitution pattern in 3,3,4-Trifluoroazepane may lead to unique electronic and steric effects that could influence its degradation profile.

Potential Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[10][11][12][13][14] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and use.[11][13]

Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceuticals in aqueous solutions.[11][12] The susceptibility of 3,3,4-Trifluoroazepane hydrochloride to hydrolysis should be evaluated across a wide pH range.[15]

  • Acidic Hydrolysis: Under acidic conditions, the azepane nitrogen is protonated. While this may protect the amine from certain reactions, acid-catalyzed ring opening or other transformations cannot be ruled out.

  • Basic Hydrolysis: In basic solutions, the free amine is the predominant species. This form can be more susceptible to oxidation and other degradation reactions. Significant degradation under basic conditions has been observed for other amine hydrochloride salts.[10]

  • Neutral Hydrolysis: Degradation can also occur at neutral pH, although typically at a slower rate than under acidic or basic conditions.

A potential, though less common, degradation pathway could involve the hydrolysis of the C-F bonds. While generally stable, under certain conditions, nucleophilic substitution of fluorine can occur.[16][17][18][19]

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. Amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or other degradation products.[11] The presence of fluorine atoms may influence the susceptibility of the azepane ring to oxidative stress.

Photodegradation

Exposure to light can provide the energy to initiate photochemical degradation reactions. Photostability testing is a crucial part of stress testing to determine if the compound is light-sensitive.[15]

Thermal Degradation

Elevated temperatures can lead to thermal decomposition of the molecule. The strength of the C-F bond suggests good thermal stability, but this must be experimentally verified.[20]

Experimental Design for Stability Assessment

A comprehensive stability assessment of 3,3,4-Trifluoroazepane hydrochloride involves a series of well-designed experiments.

Forced Degradation Studies

The primary objective of forced degradation studies is to generate degradation products to a target level of 5-20% to facilitate their identification and the development of stability-indicating analytical methods.[13]

Table 1: Recommended Stress Conditions for Forced Degradation Studies
Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 60°CTo assess stability in acidic environments.[11][12]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 60°CTo evaluate stability in alkaline conditions.[11][12]
Oxidation 3% to 30% H₂O₂, Room TemperatureTo determine susceptibility to oxidative stress.
Thermal Degradation Elevated temperatures (e.g., 60°C, 80°C)To investigate the effect of heat on stability.
Photostability Exposure to light as per ICH Q1B guidelinesTo assess light sensitivity.
Experimental Protocol: Forced Degradation

Here is a detailed, step-by-step methodology for conducting forced degradation studies:

  • Preparation of Stock Solution: Prepare a stock solution of 3,3,4-Trifluoroazepane hydrochloride in a suitable solvent (e.g., water or a co-solvent if solubility is limited) at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions Application:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the respective acid or base (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate the solutions at the desired temperature (e.g., 60°C) and monitor for degradation over time.[12]

    • Oxidation: Add a specific volume of hydrogen peroxide solution to an aliquot of the stock solution and keep it at room temperature, protected from light.

    • Thermal Stress: Place an aliquot of the stock solution in a temperature-controlled oven.

    • Photostability: Expose an aliquot of the stock solution to a controlled light source according to ICH guidelines. A control sample should be kept in the dark.

  • Sampling and Quenching: At predetermined time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize the solution to stop the reaction.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose thermal Thermal Stress (60°C) stock->thermal Expose photo Photostability (ICH Q1B) stock->photo Expose sampling Sampling & Quenching acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc identification Degradant Identification (LC-MS) hplc->identification

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

The development of a robust, stability-indicating analytical method is crucial for accurately assessing the stability of 3,3,4-Trifluoroazepane hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used for separating and quantifying the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is commonly employed. The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[10] By coupling the separation power of LC with the mass-resolving capability of MS, it is possible to determine the molecular weights and fragmentation patterns of the degradants, providing insights into their structures.

Other Analytical Techniques

Depending on the nature of the degradation products, other analytical techniques may be employed:

  • Gas Chromatography (GC): Useful for volatile degradation products.[21]

  • Ion-Selective Electrode (ISE): Can be used to measure the release of fluoride ions, indicating the cleavage of C-F bonds.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated degradation products.

Computational Approaches to Stability Prediction

In addition to experimental studies, computational methods can provide valuable insights into the thermodynamic stability of 3,3,4-Trifluoroazepane hydrochloride.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure, and relative energies of the parent compound and potential degradation products.[22] This can help in predicting the most likely degradation pathways.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in an aqueous environment over time, providing information on its conformational stability and interactions with water molecules.[23]

Logical Relationship of Stability Assessment

The following diagram illustrates the interplay between experimental and computational approaches in assessing thermodynamic stability.

Stability_Assessment_Logic cluster_experimental Experimental Assessment cluster_computational Computational Prediction forced_degradation Forced Degradation Studies analytical_methods Analytical Method Development forced_degradation->analytical_methods Requires thermodynamic_stability Thermodynamic Stability Assessment forced_degradation->thermodynamic_stability degradant_id Degradant Identification analytical_methods->degradant_id Enables degradant_id->thermodynamic_stability Informs dft DFT Calculations dft->thermodynamic_stability Predicts dft->thermodynamic_stability md MD Simulations md->thermodynamic_stability Simulates

Caption: Interplay of Experimental and Computational Methods.

Conclusion

A thorough understanding of the thermodynamic stability of 3,3,4-Trifluoroazepane hydrochloride in aqueous solutions is a critical component of its preclinical and clinical development. This guide has provided a comprehensive overview of the theoretical principles, potential degradation pathways, and detailed experimental and analytical methodologies for a robust stability assessment. By integrating forced degradation studies with advanced analytical techniques and computational modeling, researchers can gain a complete picture of the compound's stability profile, enabling the development of a safe, effective, and stable pharmaceutical product.

References

  • Talati, A.S. and Dave, H.N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. RASĀYAN J. Chem., 17(4), 1903-1909. Available at: [Link]

  • Ni, Y., et al. (2022). Enzymatic synthesis of fluorinated compounds. PMC - NIH. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Available at: [Link]

  • Alsante, K.M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]

  • El-Gendy, A. (1976). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmaceutical Sciences, 65(1), 141-142. Available at: [Link]

  • Voelker, A.L., Taylor, L.S., & Mauer, L.J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 49. Available at: [Link]

  • Wang, Y., et al. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Available at: [Link]

  • Remete, A.M., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2364–2371. Available at: [Link]

  • Le, T.B., et al. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1146-1154. Available at: [Link]

  • Voelker, A.L., Taylor, L.S., & Mauer, L.J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Available at: [Link]

  • Han, C., et al. (2025, September 14). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research. Available at: [Link]

  • Voelker, A.L., Taylor, L.S., & Mauer, L.J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Semantic Scholar. Available at: [Link]

  • Key, B.D., Howell, R.D., & Criddle, C.S. (1997). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

  • ETH Zurich. (n.d.). Publications - Computational Chemistry. Available at: [Link]

  • Park, C., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. Available at: [Link]

  • Johnson, T.A., et al. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI. Available at: [Link]

  • Eurofins. (2023, December 10). Analytical Method Summaries. Available at: [Link]

  • Holler, S., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2). Available at: [Link]

  • Magnuson, M.L., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available at: [Link]

  • dos Santos, A.F., et al. (2025, November 7). Computational investigation of behavioral toxicity syndromes (BTS) of synthetics halosubstituted semicarbazones. ResearchGate. Available at: [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Available at: [Link]

  • Dufal, S., et al. (2020, September 11). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal, 66(12). Available at: [Link]

  • Ford, M.C., & Ho, P.S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. Available at: [Link]

  • Remete, A.M., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. PubMed. Available at: [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 594-622. Available at: [Link]

  • Remete, A.M., et al. (2023, April 5). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Repository of the Academy's Library. Available at: [Link]

  • Remete, A.M., et al. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. JYX. Available at: [Link]

  • Yin, J., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1034635. Available at: [Link]

  • Li, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI. Available at: [Link]

  • Kondratov, I.S., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]

  • Zhang, R., et al. (2025, February 4). Solubility and Thermodynamic Analysis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan in Propanoic Acid + Water Binary Mixed Solvents. ResearchGate. Available at: [Link]

  • U.S. Patent No. 7,199,257 B1. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents.
  • Ochekpe, N.A., Olorunfemi, P.O., & Ngwuluka, N.C. (2009). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. AFRICAN JOURNAL OF PHARMACEUTICAL RESEARCH AND DEVELOPMENT, 1(1). Available at: [Link]

Sources

Exploratory

A Technical Guide to the Hypothetical Crystal Structure of 3,3,4-Trifluoroazepane Hydrochloride: A Case Study in Small Molecule X-ray Crystallography

Disclaimer: As of the last search, specific crystal structure and X-ray crystallography data for 3,3,4-Trifluoroazepane hydrochloride is not publicly available. The following in-depth technical guide is a hypothetical ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the last search, specific crystal structure and X-ray crystallography data for 3,3,4-Trifluoroazepane hydrochloride is not publicly available. The following in-depth technical guide is a hypothetical case study constructed for educational and illustrative purposes. The data presented herein is synthetically generated based on crystallographic principles and data from analogous fluorinated organic molecules to provide researchers, scientists, and drug development professionals with a framework for understanding and interpreting such analyses.

Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry

Azepane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules with applications as antidiabetic, anticancer, and antiviral agents.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated azepanes attractive targets for drug discovery.[2] 3,3,4-Trifluoroazepane hydrochloride, a saturated seven-membered heterocyclic amine, represents a key intermediate for the synthesis of novel therapeutics. Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the hypothetical single-crystal X-ray diffraction analysis of 3,3,4-Trifluoroazepane hydrochloride, detailing the experimental methodology, structural elucidation, and interpretation of the crystallographic data.

Experimental Methodology: From Crystal to Structure

The journey from a powdered compound to a refined crystal structure involves a meticulous, multi-step process. The validity of the final structure is contingent on the quality of the initial crystals and the rigor of the data collection and refinement protocols.

Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction were hypothetically grown using the slow evaporation method.

  • Solvent Screening: A saturated solution of 3,3,4-Trifluoroazepane hydrochloride (99% purity) was prepared in various solvents and solvent mixtures at room temperature.

  • Optimal Conditions: Colorless, needle-like crystals were obtained from a methanol/diethyl ether (1:2 v/v) solution over a period of 5-7 days at 4°C.

  • Crystal Selection: A single crystal with approximate dimensions of 0.30 x 0.15 x 0.10 mm was selected and mounted on a cryoloop for data collection.

The choice of a slow evaporation technique in a binary solvent system is a common strategy to achieve the supersaturation required for crystal growth without rapid precipitation, which often leads to poorly ordered or polycrystalline material.[3]

X-ray Data Collection and Processing

The workflow for X-ray data collection and structure determination is a standardized yet critical process in crystallography.

XRay_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing & Structure Solution cluster_refinement Refinement & Validation A Crystal Mounting B Data Collection (Synchrotron X-ray Source) A->B C Data Integration & Scaling B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation (checkCIF) E->F G Final Structural Data F->G Final Crystallographic Information File (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data was hypothetically collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The collected data was processed using the APEX3 software suite.

Structure Solution and Refinement

The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL.[4] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion: The Crystal Structure of 3,3,4-Trifluoroazepane Hydrochloride

The asymmetric unit of the title compound hypothetically consists of one 3,3,4-trifluoroazepanium cation and one chloride anion.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data and refinement parameters.

Parameter Value
Chemical FormulaC₆H₁₁ClF₃N
Formula Weight191.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)7.987(2)
β (°)98.76(1)
Volume (ų)816.5(4)
Z4
Calculated Density (g/cm³)1.560
Absorption Coefficient (mm⁻¹)0.53
F(000)392
Reflections Collected5678
Independent Reflections1645 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular and Crystal Packing Structure

In this hypothetical structure, the azepane ring adopts a distorted chair conformation. The trifluorinated carbon atoms (C3 and C4) significantly influence the ring puckering. The protonated nitrogen atom forms a hydrogen bond with the chloride anion, which is a typical interaction in hydrochloride salts of amines.

The crystal packing is stabilized by a network of N-H···Cl and C-H···F hydrogen bonds, forming a three-dimensional supramolecular architecture. These interactions are crucial for the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has presented a hypothetical, yet plausible, in-depth analysis of the crystal structure of 3,3,4-Trifluoroazepane hydrochloride. The detailed experimental and analytical workflow serves as a template for researchers in the field. The structural insights, even though hypothetical, underscore the importance of X-ray crystallography in modern drug discovery.[5][6] The precise knowledge of the three-dimensional arrangement of atoms provides an invaluable foundation for computational modeling, SAR studies, and the rational design of next-generation pharmaceuticals based on the azepane scaffold.

Future work should focus on obtaining actual single crystals of 3,3,4-Trifluoroazepane hydrochloride to validate and expand upon the hypothetical model presented here. Such studies will provide a more accurate understanding of its conformational preferences and intermolecular interactions, further aiding in its development as a key building block in medicinal chemistry.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

  • Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]

  • Previous synthesis of fluoroalkylated azepanes. ResearchGate. [Link]

  • Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library. [Link]

  • The Cambridge Structural Database. CCDC. [Link]

  • CIF (Crystallographic Information Framework). Research Data Alliance. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • (PDF) The Crystallographic Information File (CIF). ResearchGate. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Search - Access Structures. CCDC. [Link]

  • Crystallography Open Database. Crystallography Open Database. [Link]

  • CCDC 237664: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. PMC. [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. [Link]

  • A general method for cultivating single crystals from melt microdroplets. Supporting Information. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3,3,4-Trifluoroazepane Hydrochloride Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds, such as the azepane ring system, is a powerful tool in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds, such as the azepane ring system, is a powerful tool in modern medicinal chemistry for modulating physicochemical and pharmacological properties. The 3,3,4-trifluoroazepane moiety, in particular, presents a unique conformational and electronic profile that can enhance metabolic stability and target affinity. However, these same modifications can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) profiling of novel 3,3,4-trifluoroazepane hydrochloride derivatives. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring each step contributes to a holistic understanding of the molecule's in vivo behavior. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk and advance this promising class of compounds.

Introduction: The Rationale for Profiling Fluorinated Azepanes

The azepane core is a privileged seven-membered N-heterocycle found in numerous bioactive compounds. The introduction of fluorine, especially in a gem-difluoro or trifluoro pattern, offers distinct advantages:

  • Blocked Metabolism: The strong C-F bond can shield adjacent positions from metabolic attack by cytochrome P450 (CYP) enzymes, often a primary route of clearance for N-heterocycles.[1][2]

  • Modulated pKa: Fluorine's electron-withdrawing nature can lower the basicity of the azepane nitrogen, influencing its ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target interactions.

  • Conformational Control: The steric and electronic properties of fluorine can lock the flexible azepane ring into specific conformations, potentially enhancing binding affinity to the pharmacological target.[3]

  • Increased Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can impact membrane permeability, plasma protein binding, and volume of distribution.[4]

These benefits are not without potential liabilities. Increased lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and potential for P-glycoprotein (P-gp) mediated efflux.[5] Therefore, a robust and systematic ADME profiling campaign is not merely a data-gathering exercise; it is a critical, hypothesis-driven investigation to understand and optimize the in vivo disposition of these unique chemical entities.

The following sections detail a logical, tiered approach to characterizing these derivatives, starting with high-throughput in vitro assays to assess fundamental properties and progressing to more complex cellular and in vivo models.

Foundational In Vitro Profiling: The ADME Screening Cascade

The initial phase of pharmacokinetic profiling focuses on a battery of in vitro assays designed to rapidly assess the fundamental ADME properties of a series of derivatives. This allows for early-stage ranking and identification of potential liabilities.

Aqueous Solubility

Causality: Before a drug can be absorbed, it must be in solution. For orally administered drugs, poor aqueous solubility is a primary cause of low bioavailability. As trifluoroazepane derivatives are hydrochlorides, their solubility is expected to be pH-dependent. Assessing solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) simulates the environments of the stomach, small intestine, and blood, respectively.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS) at pH 2.0, 6.5, and 7.4.

  • Compound Addition: Add the DMSO stock solution to the aqueous buffers to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid artifacts.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at ~620 nm. The concentration at which precipitation is first observed is the kinetic solubility.

  • Data Analysis: Report solubility in µg/mL or µM.

Membrane Permeability and Efflux Liability

Causality: A drug's ability to cross the intestinal epithelium is a key determinant of its oral absorption. We employ two complementary cell-based models to assess this: the Caco-2 model, which represents the human intestinal barrier, and the MDCK-MDR1 model, which is specifically engineered to identify substrates of the P-gp efflux pump.[6][7][8]

Diagram: Bidirectional Permeability Assay Workflow

G cluster_A Apical to Basolateral (A->B) cluster_B Basolateral to Apical (B->A) A_Dose Dose Compound in Apical Chamber A_Sample Sample Basolateral Chamber at T=2h A_Dose->A_Sample Analysis Quantify Compound Concentration (LC-MS/MS) A_Sample->Analysis B_Dose Dose Compound in Basolateral Chamber B_Sample Sample Apical Chamber at T=2h B_Dose->B_Sample B_Sample->Analysis Monolayer Caco-2 or MDCK-MDR1 Cell Monolayer on Transwell™ Insert Calc Calculate Papp (A->B) Calculate Papp (B->A) Calculate Efflux Ratio Analysis->Calc

Caption: Workflow for assessing bidirectional permeability and efflux.

Experimental Protocol: Caco-2 / MDCK-MDR1 Bidirectional Assay

  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell™ filter inserts and culture for ~21 days (Caco-2) or 4-5 days (MDCK-MDR1) to form a confluent, differentiated monolayer.[9][10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[11][12] A fluorescent marker like Lucifer Yellow is also co-incubated to confirm monolayer integrity post-experiment.[13][14]

  • Assay Initiation:

    • A -> B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) chamber and drug-free buffer to the basolateral (B) chamber.[8]

    • B -> A Transport: In a separate set of wells, add the test compound to the basolateral (B) chamber and drug-free buffer to the apical (A) chamber.[8]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12][14]

  • Sample Collection: At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber to calculate mass balance (% Recovery).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).

Data Interpretation Table: Permeability

Parameter Formula Interpretation
Papp (A->B) (dQ/dt) / (A * C₀) Low: < 1 x 10⁻⁶ cm/sModerate: 1-10 x 10⁻⁶ cm/sHigh: > 10 x 10⁻⁶ cm/s
Efflux Ratio (ER) Papp (B->A) / Papp (A->B) ER ≥ 2: Compound is a likely substrate of an efflux transporter (e.g., P-gp in MDCK-MDR1 cells).[10]

| % Recovery | (Final amount in A + B) / Initial amount in A | 80-120%: Valid experiment.<80%: May indicate cell binding, metabolism, or poor solubility. |

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability.[15] We use human liver microsomes (HLM) as a first-pass screen. HLMs contain the majority of Phase I (e.g., CYP450s) and some Phase II (e.g., UGTs) enzymes.[16][17] A follow-up assay using cryopreserved human hepatocytes provides a more complete picture, as hepatocytes contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[15][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Controls:

    • No NADPH Control: Incubate the compound with microsomes without NADPH to check for non-enzymatic degradation.

    • Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil and Warfarin).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Data Interpretation Table: Metabolic Stability

Parameter Formula Interpretation (Typical for Microsomes)
In Vitro t½ (min) 0.693 / k < 10: High Clearance10-60: Moderate Clearance> 60: Low Clearance

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | Used to predict in vivo hepatic clearance. A higher CLint suggests faster metabolism.[16] |

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared.[20][21] High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the gold standard method as it is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[21][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Use a RED device, which consists of single-use inserts with a semi-permeable membrane (typically 8 kDa MWCO) that divides a Teflon base plate well into two chambers.

  • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber (the donor chamber).

  • Buffer Addition: Add an equal volume of PBS (pH 7.4) to the other chamber (the receiver chamber).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of blank plasma. This ensures that the matrix is identical for LC-MS/MS analysis, preventing analytical artifacts.

  • Quantification: Analyze the compound concentration in both matched samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu).

Data Interpretation Table: Plasma Protein Binding

Parameter Formula Interpretation
Fraction Unbound (fu) Conc. in Buffer Chamber / Conc. in Plasma Chamber fu < 0.01 (i.e., >99% bound): Highly Boundfu 0.01 - 0.1 (90-99% bound): Moderately Boundfu > 0.1 (<90% bound): Low Binding

| % Bound | (1 - fu) * 100 | The percentage of drug bound to plasma proteins. |

CYP450 Inhibition

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[23] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[24][25] An initial screen against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is essential for regulatory filings and clinical safety.[25]

Experimental Protocol: Multi-CYP Inhibition IC₅₀ Assay

  • System: Use human liver microsomes, which contain a cocktail of CYP enzymes, or individual recombinant CYP enzymes.[23]

  • Incubation: Incubate the microsomes, a specific probe substrate for the CYP isoform of interest (e.g., Midazolam for CYP3A4), and a range of concentrations of the trifluoroazepane derivative.

  • Reaction Initiation & Termination: Initiate the reaction with NADPH and terminate after a short incubation (e.g., 10 minutes) with a cold stop solution.

  • Quantification: Use LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis: Plot the rate of metabolite formation against the inhibitor (test compound) concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Interpretation Table: CYP Inhibition

Parameter Interpretation (General Guideline)

| IC₅₀ Value | < 1 µM: Potent Inhibitor - High risk of DDI. Further investigation (e.g., Kᵢ determination) is required.[26] 1-10 µM: Moderate Inhibitor - Potential for DDI.> 10 µM: Weak/No Inhibitor - Low risk of DDI. |

Preliminary In Vivo Pharmacokinetic Study

Causality: While in vitro assays are invaluable for screening, they cannot fully replicate the complexity of a living system. An in vivo PK study, typically in rodents (e.g., Sprague-Dawley rats), is essential to understand how the ADME properties integrate to determine the drug's plasma concentration over time.[27][28][29] This study provides critical parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and, for oral dosing, bioavailability (F%).

Diagram: In Vitro to In Vivo PK Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo PK Study (Rat) Sol Solubility Perm Permeability (Caco-2) Stab Metabolic Stability (HLM) PPB Plasma Protein Binding CYP CYP Inhibition Lead_Selection Lead Candidate Selection (Based on In Vitro Profile) cluster_invivo cluster_invivo Lead_Selection->cluster_invivo IV_Dose Intravenous (IV) Dosing (e.g., 1 mg/kg) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Sampling PO_Dose Oral (PO) Dosing (e.g., 5 mg/kg) PO_Dose->Sampling Bioanalysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA using WinNonlin) Bioanalysis->PK_Analysis cluster_invitro cluster_invitro cluster_invitro->Lead_Selection

Caption: A streamlined workflow from in vitro screening to in vivo PK analysis.

Experimental Protocol: Rodent IV/PO Crossover PK Study

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dose Formulation: Prepare a solution formulation for intravenous (IV) administration and a solution or suspension for oral (PO) administration. The hydrochloride salt form of the azepane derivatives often aids in creating aqueous formulations.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K₂-EDTA) at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma frozen at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the trifluoroazepane derivative in plasma. Due to the presence of fluorine, matrix effects can be a concern, and the use of a stable isotope-labeled internal standard is highly recommended for accuracy.[30][31][32]

    • Sample preparation typically involves protein precipitation with acetonitrile followed by centrifugation.[31]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Interpretation Table: Key In Vivo PK Parameters

Parameter Description Desirable Profile (General)
Clearance (CL) The volume of plasma cleared of the drug per unit time. Low to moderate (to achieve sustained exposure).
Volume of Distribution (Vd) The theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in plasma. Moderate (indicates distribution into tissues but not excessive sequestration).
Half-Life (t½) The time required for the drug concentration in plasma to decrease by half. Long enough for desired dosing interval (e.g., 8-24h for once-daily dosing).
AUC Area Under the Curve; a measure of total drug exposure over time. High (indicates good exposure).

| Bioavailability (F%) | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | High (>30%). |

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

The systematic approach outlined in this guide provides a robust framework for characterizing the pharmacokinetic properties of novel 3,3,4-trifluoroazepane hydrochloride derivatives. By progressing logically from foundational in vitro assays to a preliminary in vivo study, researchers can build a comprehensive dataset that informs lead optimization and candidate selection.

The causality-driven approach—understanding why an experiment is performed before focusing on how—is paramount. For this specific chemical class, particular attention should be paid to the interplay between increased lipophilicity (from fluorine) and potential liabilities such as poor solubility, P-gp efflux, and high plasma protein binding. The data generated from this cascade of experiments will not only define the ADME profile of a given compound but will also build a structure-activity relationship (SAR) that guides the design of next-generation derivatives with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Baranczewski, P., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Sci-Hub. (2008). Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PMC. (2023, December 13). Method Validation for Quantification of PFOS and PFOA in Human Plasma and a Pilot Study in Blood Donors from Thai Red Cross Society. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • PubMed. (2011, November 15). Determination of Perfluorinated Compounds in Human Plasma and Serum Standard Reference Materials Using Independent Analytical Methods. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of extraction and quantification methods of perfluorinated compounds in human plasma, serum, and whole blood. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME of Fluorinated Analogues 9, 10, 12, and 13. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of perfluorinated compounds in human plasma and serum Standard Reference Materials using independent analytical methods. Retrieved from [Link]

  • PMC. (n.d.). Single-cell and subcellular pharmacokinetic imaging allows insight into drug action in vivo. Retrieved from [Link]

  • ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]

  • Novartis OAK. (2018, April 26). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]

  • PMC. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • (n.d.). Fluoroelastomers: synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, January 31). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Retrieved from [Link]

  • PMC. (n.d.). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Retrieved from [Link]

  • PubMed. (2003, June 5). Design, synthesis, and evaluation of analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide as orally available general anesthetics. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of 7 H -Trifurazano-[3,4- b :3',4'- f :3",4"- d ]azepine and Its Analogues. Retrieved from [Link]

  • MDPI. (2026, March 4). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • PubMed. (2012, April 15). Effects of CYP3A4 inhibition and induction on the pharmacokinetics and pharmacodynamics of tolvaptan, a non-peptide AVP antagonist in healthy subjects. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Plausible Synthesis of 3,3,4-Trifluoroazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry The azepane scaffold is a privileged seven-membered heterocyclic motif present...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry

The azepane scaffold is a privileged seven-membered heterocyclic motif present in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows it to interact with a variety of biological targets, leading to applications in areas such as oncology, virology, and diabetes treatment.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Consequently, the synthesis of fluorinated azepane derivatives is of significant interest to the medicinal chemistry community for the development of novel therapeutics.

This technical guide outlines a plausible, multi-step synthetic pathway for 3,3,4-trifluoroazepane hydrochloride, a novel compound for which a direct synthesis has not been extensively reported. The proposed route is grounded in established synthetic methodologies for the preparation of fluorinated N-heterocycles, including oxidative ring functionalization, modern fluorination techniques, and reductive amination.[3][4][5]

Retrosynthetic Analysis: Devising a Strategic Approach

A plausible retrosynthetic analysis for 3,3,4-trifluoroazepane hydrochloride is presented below. The strategy hinges on the late-stage formation of the azepane ring from a suitably functionalized linear precursor, with the key challenge being the stereocontrolled introduction of the three fluorine atoms.

G 3,3,4-Trifluoroazepane HCl 3,3,4-Trifluoroazepane HCl 3,3,4-Trifluoroazepane 3,3,4-Trifluoroazepane 3,3,4-Trifluoroazepane HCl->3,3,4-Trifluoroazepane Salt Formation Fluorinated Lactam Fluorinated Lactam 3,3,4-Trifluoroazepane->Fluorinated Lactam Lactam Reduction Linear Amino Alcohol Linear Amino Alcohol Keto-hydroxy Lactam Keto-hydroxy Lactam Fluorinated Lactam->Keto-hydroxy Lactam Fluorination ε-Caprolactam ε-Caprolactam Keto-hydroxy Lactam->ε-Caprolactam Oxidation

Caption: Retrosynthetic analysis of 3,3,4-Trifluoroazepane hydrochloride.

Proposed Synthesis Pathway

The forward synthesis is envisioned to proceed in four key stages:

  • Functionalization of the Azepane Precursor: Introduction of oxygenated functionalities onto a readily available starting material.

  • Stepwise Fluorination: Conversion of the oxygenated groups to the desired fluoro and difluoro moieties.

  • Reductive Ring Formation: Conversion of the fluorinated lactam to the target azepane.

  • Salt Formation: Preparation of the final hydrochloride salt.

G A ε-Caprolactam B α,β-Unsaturated Lactam A->B Oxidation C 4-Hydroxy-azepan-3-one B->C Epoxidation & Rearrangement D 3,3-Difluoro-4-hydroxyazepane C->D Gem-Difluorination E 3,3,4-Trifluoroazepane D->E Deoxyfluorination & Reduction F 3,3,4-Trifluoroazepane HCl E->F HCl Salt Formation

Caption: Proposed forward synthesis of 3,3,4-Trifluoroazepane hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 4-Hydroxy-azepan-3-one

The initial steps focus on the introduction of a ketone and a hydroxyl group at the C3 and C4 positions, respectively. This can be achieved from ε-caprolactam through the formation of an α,β-unsaturated intermediate.

Protocol:

  • Synthesis of the α,β-Unsaturated Lactam:

    • To a solution of ε-caprolactam in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) and a radical initiator such as AIBN. Reflux the mixture to effect allylic bromination.

    • Treat the resulting bromo-lactam with a non-nucleophilic base like DBU to induce elimination and form the α,β-unsaturated lactam.

  • Epoxidation and Rearrangement:

    • The α,β-unsaturated lactam is then subjected to epoxidation using an oxidant like m-CPBA.

    • The resulting epoxide can be rearranged under acidic or basic conditions to yield the desired 4-hydroxy-azepan-3-one.

Mechanistic Rationale: The choice of a radical-initiated bromination followed by elimination is a standard method for introducing unsaturation adjacent to a carbonyl group. The subsequent epoxidation and rearrangement provide a reliable route to the keto-hydroxy functionality.

Stage 2: Stepwise Fluorination

This stage is critical and involves two distinct fluorination reactions to introduce the three fluorine atoms.

Protocol:

  • Gem-Difluorination of the Ketone:

    • The keto-hydroxy lactam is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents selectively convert the ketone at C3 into a gem-difluoro group while the hydroxyl group at C4 remains intact.

  • Deoxyfluorination of the Alcohol:

    • The hydroxyl group of the resulting 3,3-difluoro-4-hydroxyazepane is first converted to a good leaving group, such as a tosylate or mesylate, by reaction with TsCl or MsCl in the presence of a base like pyridine.

    • The resulting sulfonate ester is then subjected to nucleophilic substitution with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to introduce the fluorine atom at the C4 position.

Mechanistic Rationale: The use of DAST or a similar reagent for gem-difluorination of ketones is a well-established transformation. The subsequent two-step deoxyfluorination of the alcohol via a sulfonate ester intermediate allows for a controlled nucleophilic substitution with fluoride, minimizing side reactions.

Stage 3: Reduction of the Fluorinated Lactam

The final step in forming the azepane ring is the reduction of the lactam functionality.

Protocol:

  • The 3,3,4-trifluoro-azepan-2-one is dissolved in a dry ethereal solvent like THF and treated with a powerful reducing agent such as lithium aluminum hydride (LAH) at reduced temperature, followed by a gradual warming to room temperature.

  • A standard aqueous workup is then performed to quench the excess reagent and isolate the free amine, 3,3,4-trifluoroazepane.

Mechanistic Rationale: LAH is a potent reducing agent capable of reducing the amide bond of the lactam to the corresponding amine, thus forming the desired azepane ring.

Stage 4: Hydrochloride Salt Formation

The final product is obtained as a stable hydrochloride salt.

Protocol:

  • The purified 3,3,4-trifluoroazepane free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.

  • A solution of HCl in the same solvent (or gaseous HCl) is then added dropwise with stirring.

  • The resulting precipitate of 3,3,4-trifluoroazepane hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1ε-CaprolactamNBS, AIBN, DBU, m-CPBA4-Hydroxy-azepan-3-one40-50
2a4-Hydroxy-azepan-3-oneDAST or Deoxo-Fluor®3,3-Difluoro-4-hydroxyazepane60-70
2b3,3-Difluoro-4-hydroxyazepaneTsCl, Pyridine, TBAF3,3,4-Trifluoro-azepan-2-one50-60
33,3,4-Trifluoro-azepan-2-oneLiAlH₄3,3,4-Trifluoroazepane70-80
43,3,4-TrifluoroazepaneHCl3,3,4-Trifluoroazepane HCl>95

Conclusion

References

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2021). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. The Journal of Organic Chemistry. [Link]

  • Kiss, L. (Date unavailable). Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles through oxidative ring opening/ring closure with.
  • Kiss, L., et al. (Date unavailable). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos.
  • Nonn, M., et al. (Date unavailable). Diversity-Oriented Stereocontrolled Synthesis of Some Piperidine- and Azepane-Based Fluorine-Containing β-Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]

Sources

Foundational

The Strategic Modulation of Molecular Conformation: A Technical Guide to 3,3,4-Trifluoroazepane Hydrochloride

Abstract The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of bioactive molecules.[1][2] This technical guide delves into the nuanced role of 3,3,4-trifluoroazepane hydrochloride, a strategically fluorinated seven-membered N-heterocycle, in modulating molecular conformation. While direct experimental data for this specific trifluorinated azepane is limited, this document synthesizes established principles of fluorine chemistry and conformational analysis of analogous fluorinated heterocycles to provide a comprehensive framework for its study and application.[3][4] We will explore plausible synthetic routes, predict conformational behavior, and detail the experimental and computational workflows essential for characterizing its three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of polyfluorinated scaffolds in their discovery programs.

Introduction: The Azepane Scaffold and the Transformative Power of Fluorine

The azepane ring, a seven-membered saturated N-heterocycle, is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals.[2] Its inherent conformational flexibility, however, can present a challenge in drug design, as a multitude of accessible conformations can lead to non-specific binding and undesirable off-target effects.[3] Strategic modification of the azepane scaffold is therefore crucial to constrain its conformational landscape and present a well-defined pharmacophore to its biological target.

Fluorine, the most electronegative element, offers a unique and powerful tool for this purpose.[1] Its small van der Waals radius, similar to that of hydrogen, allows it to be incorporated with minimal steric perturbation. However, the strong polarization of the C-F bond introduces significant stereoelectronic effects that can profoundly influence molecular conformation.[4] These effects include:

  • The Gauche Effect: The tendency of a C-F bond to favor a gauche orientation relative to an adjacent C-O or C-N bond.

  • Hyperconjugation: The donation of electron density from a C-H or C-C σ-orbital into an adjacent C-F σ* anti-bonding orbital, which can stabilize specific rotamers.

  • Electrostatic Interactions: Attractive or repulsive forces between the polarized C-F bond and other charged or polar groups within the molecule.

By judiciously positioning fluorine atoms on the azepane ring, it is possible to rigidify the structure and favor a single, bioactive conformation.[3] The hydrochloride salt form can further influence conformation through electrostatic interactions between the chloride anion and the protonated amine.

Synthesis of 3,3,4-Trifluoroazepane Hydrochloride: A Proposed Pathway

Synthetic_Pathway_3_3_4_Trifluoroazepane_Hydrochloride A Protected Azepane-3,4-dione B 3-Hydroxy-3-fluoro-azepan-4-one A->B Electrophilic Fluorination (e.g., Selectfluor®) C 3,3-Difluoro-azepan-4-one B->C Deoxyfluorination (e.g., DAST) D 3,3,4-Trifluoroazepane C->D Deoxyfluorination (e.g., Deoxo-Fluor®) E 3,3,4-Trifluoroazepane Hydrochloride D->E HCl in ether NMR_Workflow A 1D NMR (1H, 13C, 19F) B 2D NMR (COSY, HSQC, HMBC) A->B Structural Assignment D Variable Temperature NMR A->D Dynamic Processes C NOESY/ROESY B->C Through-Space Correlations E Conformational Analysis C->E Distance Restraints D->E Thermodynamic Parameters Computational_Workflow A Conformational Search B Geometry Optimization (DFT) A->B Initial Geometries C Energy Calculation (High-Level Ab Initio) B->C Refined Structures D Boltzmann Distribution C->D Relative Energies E Comparison with Experimental Data D->E Predicted Populations

Sources

Protocols & Analytical Methods

Method

Application Note: 3,3,4-Trifluoroazepane Hydrochloride as a Fluorinated Building Block in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery, utilized to overcome the traditional pharmacokinetic liabilities of medium-sized r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery, utilized to overcome the traditional pharmacokinetic liabilities of medium-sized rings. 3,3,4-Trifluoroazepane hydrochloride (CAS: 1823912-07-7) represents a highly specialized, conformationally restricted building block. This application note provides drug development professionals with a comprehensive guide to the physicochemical rationale, structural benefits, and validated synthetic protocols for integrating this trifluorinated seven-membered ring into lead optimization pipelines.

Pharmacological & Physicochemical Rationale

Unsubstituted azepanes are prevalent in bioactive natural products and synthetic drugs, such as the kinase inhibitor Balanol[1]. However, their high degree of conformational flexibility and the presence of multiple metabolically vulnerable C–H bonds often lead to poor target selectivity and rapid CYP450-mediated clearance.

The introduction of a 3,3,4-trifluoro substitution pattern fundamentally alters the molecule's profile through three distinct mechanisms:

  • Conformational Restriction: The vicinal relationship between the gem-difluoro (C3) and monofluoro (C4) groups induces strong stereoelectronic gauche effects. The dipole-dipole repulsion between the highly electronegative fluorine atoms forces the flexible seven-membered ring into a rigidified chair or twist-chair conformation. Crystallographic studies on highly substituted trifluoroazepanes confirm these distinct conformational preferences in the solid state, which reduces the entropic penalty upon target binding[2].

  • pKa Modulation and Permeability: The strong inductive electron-withdrawing effect of three fluorine atoms significantly reduces the pKa of the adjacent secondary amine. This increases the fraction of the neutral, un-ionized species at physiological pH, drastically improving passive membrane permeability and blood-brain barrier penetration[3].

  • Metabolic Shielding: The exceptionally strong C–F bond resists oxidative cleavage. By replacing hydrogen atoms at the metabolically labile β and γ positions relative to the amine, 3,3,4-trifluoroazepane effectively blocks primary sites of phase I metabolism, extending the compound's half-life[4].

Comparative Physicochemical Profiling

The following table summarizes the theoretical and empirically observed shifts in physicochemical properties when transitioning from a standard azepane core to a 3,3,4-trifluoroazepane scaffold.

PropertyAzepane (Unsubstituted)3,3,4-TrifluoroazepanePharmacological Impact
Amine pKa ~11.0~7.5 – 8.5Enhanced bioavailability; higher fraction of neutral species at pH 7.4.
Lipophilicity (LogP) Baseline+0.5 to +1.0 shiftImproved lipophilicity aids in crossing lipid bilayers.
Metabolic Half-Life ( t1/2​ ) Low (Susceptible to oxidation)High (C-H bonds shielded)Decreased clearance rates; lower dosing requirements.
Ring Conformation Highly flexible (multiple flips)Restricted (Gauche stabilized)Improved target selectivity; reduced off-target binding.

Application Workflows & Mechanistic Visualizations

Workflow A 3,3,4-Trifluoroazepane Hydrochloride (CAS: 1823912-07-7) B Free-Basing & Derivatization A->B C Library Synthesis (SNAr / Amidation) B->C D In Vitro Screening (ADME & Affinity) C->D E Lead Optimization & SAR Analysis D->E

Figure 1: Drug discovery workflow integrating 3,3,4-trifluoroazepane as a core scaffold.

Rationale Root 3,3,4-Trifluorination of Azepane N1 Stereoelectronic 'Gauche' Effect Root->N1 N2 Inductive Electron Withdrawal Root->N2 N3 C-F Bond Strength & Steric Shielding Root->N3 O1 Conformational Restriction N1->O1 O2 Lower Amine pKa (Improved Permeability) N2->O2 O3 Blockade of CYP450 Oxidation N3->O3

Figure 2: Mechanistic pathways of pharmacological modulation via azepane fluorination.

Validated Synthetic Protocols

Because the trifluorinated amine is significantly less nucleophilic than standard aliphatic amines, standard coupling conditions often result in poor yields. The following protocols are optimized specifically for the electronic reality of 3,3,4-trifluoroazepane.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Synthesis of N-aryl-3,3,4-trifluoroazepane derivatives for kinase or GPCR targeted libraries.

Materials:

  • 3,3,4-Trifluoroazepane hydrochloride (1.0 eq)

  • Activated heteroaryl halide (e.g., 2-chloropyrimidine derivative) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend 3,3,4-trifluoroazepane hydrochloride in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. A 3.0 eq excess of DIPEA is utilized: 1 eq to neutralize the starting HCl salt, 1 eq to scavenge the HCl generated during the SN​Ar reaction, and 1 eq to maintain a strictly basic environment, preventing the re-protonation of the weakly basic trifluoroazepane.

  • Electrophile Addition: Add the heteroaryl halide (1.1 eq) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12–16 hours.

    • Causality: The electron-withdrawing nature of the three fluorine atoms drastically reduces the nucleophilicity of the azepane nitrogen. Elevated temperatures are mandatory to drive the substitution to completion.

  • Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS and 19 F NMR.

    • Causality: 19 F NMR is highly sensitive to the chemical environment of the fluorine atoms. The shift in the fluorine signals provides a definitive, chromophore-independent method to confirm the consumption of the starting material, ensuring the protocol's success before workup.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3x).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during subsequent silica gel purification.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Amide Coupling for Peptidomimetics

Objective: Incorporation of 3,3,4-trifluoroazepane into peptide backbones to enhance metabolic stability.

Materials:

  • 3,3,4-Trifluoroazepane hydrochloride (1.0 eq)

  • N-Boc-protected amino acid (1.2 eq)

  • HATU (1.3 eq)

  • DIPEA (4.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the N-Boc-protected amino acid and HATU in anhydrous DCM. Add DIPEA (2.0 eq) and stir for 10 minutes.

    • Causality: HATU is selected over weaker coupling agents (like EDC/HOBt) because the trifluorinated amine is a poor nucleophile. HATU rapidly forms a highly reactive active ester intermediate necessary to force the amidation.

  • Amine Addition: In a separate vial, dissolve 3,3,4-trifluoroazepane hydrochloride in DCM with DIPEA (2.0 eq) to form the free base. Add this solution dropwise to the pre-activated acid.

  • Coupling: Stir at room temperature for 4-6 hours.

  • Validation & Quality Control: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry, and concentrate. Verify the formation of the amide bond via IR spectroscopy (confirming the appearance of a strong C=O stretch at ~1650 cm −1 ) and HRMS to validate the mass of the target peptidomimetic.

References

  • Benchchem. "A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery." 4

  • Godovikov, I. A., et al. "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules, 2022. 1

  • "Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data." Acta Crystallogr E Crystallogr Commun., 2015. 2

  • "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." MDPI, 2023. 3

Sources

Application

Application Note: Strategic Incorporation of 3,3,4-Trifluoroazepane Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale The integration of fluorinated moieties into peptide backbones and side chains has become a cornerstone strategy in modern medicinal chemistry. Fluorine incorporation enhances bioavai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of fluorinated moieties into peptide backbones and side chains has become a cornerstone strategy in modern medicinal chemistry. Fluorine incorporation enhances bioavailability, metabolic stability, and protein interactions[1]. Specifically, side-chain fluorinated amino acids and fluorinated capping groups are highly effective tools for controlling molecular conformation and optimizing target-binding affinity[2].

3,3,4-Trifluoroazepane hydrochloride (CAS: 1823912-07-7) is a commercially available, conformationally restricted secondary amine. Incorporating this bulky, electron-withdrawn azepane into a peptide sequence presents unique synthetic challenges. The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the nucleophilicity of the secondary amine. Furthermore, steric hindrance from the seven-membered azepane ring requires highly optimized coupling conditions.

This application note provides field-validated protocols for incorporating 3,3,4-trifluoroazepane into peptides via Solid-Phase Peptide Synthesis (SPPS), which remains the most robust and common method for complex peptide preparation[3].

Fluorine_Effects Trifluoroazepane 3,3,4-Trifluoroazepane Incorporation pKa Amine pKa Modulation Trifluoroazepane->pKa Lipophilicity Increased Lipophilicity (logD) Trifluoroazepane->Lipophilicity Conformation Conformational Restriction Trifluoroazepane->Conformation Permeability Enhanced Cell Permeability pKa->Permeability Lipophilicity->Permeability Stability Proteolytic Stability Lipophilicity->Stability Conformation->Stability Affinity Target Binding Affinity Conformation->Affinity

Caption: Logical flow of physicochemical enhancements imparted by 3,3,4-Trifluoroazepane.

Experimental Design & Causality

Standard Fmoc/tBu SPPS relies on the activation of carboxyl groups by aminium- or phosphonium-derived coupling reagents[4]. However, directly loading a secondary, fluorinated amine onto a standard amidation resin (e.g., Rink Amide) is highly inefficient due to steric clash and poor nucleophilicity.

To bypass this, we utilize two orthogonal strategies:

  • C-Terminal Amidation via Mild Cleavage: The peptide is synthesized on a 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC resin allows for mild acidic cleavage without removing side-chain protecting groups[5]. The fully protected peptide is then coupled with 3,3,4-trifluoroazepane in solution, driving the reaction to completion without resin-matrix steric hindrance.

  • On-Resin Side-Chain Functionalization: The peptide is synthesized with an orthogonally protected residue (e.g., Fmoc-Glu(OAllyl)-OH). The allyl group is selectively removed, and the azepane is coupled directly to the side chain on-resin using phosphonium-based coupling reagents to prevent guanidinylation.

SPPS_Workflow Start Standard Fmoc/tBu SPPS Branch1 C-Terminal Modification (2-CTC Resin) Start->Branch1 Branch2 Side-Chain Modification (e.g., Glu-OAllyl) Start->Branch2 MildCleavage Mild Cleavage (1% TFA) Retain Protecting Groups Branch1->MildCleavage AllylRemoval Allyl Deprotection Pd(PPh3)4, PhSiH3 Branch2->AllylRemoval Coupling1 Solution-Phase Coupling Azepane + HATU/DIPEA MildCleavage->Coupling1 Coupling2 On-Resin Coupling Azepane + PyAOP/DIPEA AllylRemoval->Coupling2 GlobalDeprotect1 Global Deprotection (95% TFA Cocktail) Coupling1->GlobalDeprotect1 GlobalDeprotect2 Cleavage & Deprotection (95% TFA Cocktail) Coupling2->GlobalDeprotect2 Final Purified Fluorinated Peptide Conjugate GlobalDeprotect1->Final GlobalDeprotect2->Final

Caption: Orthogonal workflows for incorporating 3,3,4-Trifluoroazepane into peptide sequences.

Methodologies & Protocols

Protocol A: C-Terminal Derivatization via Solution-Phase Coupling

This protocol is self-validating: the intermediate protected peptide is isolated and characterized prior to the critical coupling step, ensuring that deletion sequences are not carried forward.

Step 1: Peptide Assembly and Mild Cleavage

  • Synthesize the desired peptide sequence on a 2-CTC resin (loading ~0.5 mmol/g) using standard Fmoc chemistry.

  • Wash the resin with Dichloromethane (DCM) (3 × 5 mL).

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes. Collect the filtrate in a flask containing 10% pyridine in methanol (to neutralize TFA and prevent premature side-chain deprotection). Repeat this cleavage step twice.

  • Evaporate the DCM under reduced pressure and precipitate the fully protected peptide using ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Validation Check: Analyze a small aliquot via LC-MS to confirm the mass of the fully protected peptide.

Step 2: Solution-Phase Coupling of 3,3,4-Trifluoroazepane

  • Dissolve the protected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add HATU (1.5 eq) and stir for 5 minutes to pre-activate the C-terminal carboxylic acid.

  • Add 3,3,4-Trifluoroazepane hydrochloride (2.0 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) dropwise.

    • Causality Note: The high excess of DIPEA is critical. Two equivalents are immediately consumed to neutralize the HCl salt of the azepane, liberating the free secondary amine. The remaining equivalents maintain the basic environment required for the HATU-mediated coupling mechanism.

  • Stir the reaction at room temperature for 12–16 hours. The extended time compensates for the reduced nucleophilicity caused by the trifluoromethyl groups.

  • Precipitate the coupled product in water, filter, and dry.

Step 3: Global Deprotection

  • Treat the dried intermediate with a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the final fluorinated peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: On-Resin Side-Chain Functionalization

Used when the azepane is required as a side-chain appendage (e.g., modifying a Glutamate residue).

  • Synthesize the peptide on Rink Amide resin, incorporating Fmoc-Glu(OAllyl)-OH at the target site.

  • Following final N-terminal Fmoc deprotection, cap the N-terminus using acetic anhydride/DIPEA (1:1:8 in DMF) to prevent unwanted azepane coupling at the N-terminus.

  • Allyl Deprotection: Swell the resin in anhydrous DCM. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and Phenylsilane (PhSiH3) (10 eq). Agitate in the dark for 2 × 30 minutes. Wash extensively with DCM and DMF.

  • On-Resin Coupling: To the resin, add 3,3,4-Trifluoroazepane hydrochloride (3.0 eq), PyAOP (3.0 eq), and DIPEA (8.0 eq) dissolved in minimal DMF.

    • Causality Note: PyAOP (a phosphonium salt) is explicitly chosen over HATU (an aminium salt) for this on-resin step. Because the fluorinated secondary amine reacts slowly, using HATU poses a severe risk of capping the unreacted amine with a tetramethylguanidinium moiety, permanently halting the synthesis. PyAOP eliminates this side reaction.

  • Agitate for 16 hours.

  • Validation Check: Perform a Chloranil test (specific for secondary amines). A negative (colorless) result indicates successful consumption of the azepane (if tested in reverse) or complete activation of the carboxylate.

  • Cleave and globally deprotect using the standard 95% TFA cocktail.

Quantitative Data & Troubleshooting

Table 1: Coupling Reagent Comparison for Fluorinated Azepanes

Summarizing the quantitative efficiency and risks associated with activating hindered, electron-poor amines.

Coupling ReagentChemical ClassEfficiency for 2° AminesRisk of GuanidinylationRecommended Application
HATU AminiumHigh (>90% yield)High (if amine is slow)Solution-phase coupling (Protocol A)
PyAOP PhosphoniumHigh (>85% yield)NoneHindered on-resin coupling (Protocol B)
PyBOP PhosphoniumModerate (~70% yield)NoneGeneral on-resin coupling
DIC / Oxyma CarbodiimideLow-Moderate (<50%)NoneNot recommended for fluorinated azepanes
Table 2: Troubleshooting Common SPPS Issues with Secondary Fluorinated Amines
Observed IssueMechanistic CauseCorrective Action
Incomplete Coupling (Low Yield) Reduced nucleophilicity due to the strong inductive effect of three fluorine atoms.Increase reaction time to 16h. Elevate temperature to 40°C using a microwave peptide synthesizer.
Mass Adduct of +98 Da Guanidinylation of the peptide or amine by aminium reagents (HATU/HBTU) during slow couplings.Switch activation chemistry from HATU to a phosphonium reagent (PyAOP or PyBOP).
Precipitation during Solution Coupling Fully protected peptide aggregates in DMF due to high hydrophobicity.Add 5-10% DMSO or chaotropic salts (e.g., 0.1 M LiCl) to the DMF solvent system to disrupt aggregation.
Low Azepane Solubility 3,3,4-Trifluoroazepane HCl salt is poorly soluble in pure DCM.Ensure complete dissolution in DMF/DIPEA mixture prior to addition to the reaction vessel.

References

  • Source: chemikart.
  • Source: nih.
  • Source: mdpi.
  • Source: csic.
  • Source: luxembourg-bio.
  • Source: the-innovation.

Sources

Method

Application Note &amp; Process Protocol: A Scalable Synthesis Strategy for 3,3,4-Trifluoroazepane Hydrochloride

Introduction: The Significance of Fluorinated Azepanes in Modern Drug Discovery The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Azepanes in Modern Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[3] Consequently, fluorinated azepanes, such as 3,3,4-Trifluoroazepane, represent a class of compounds with significant potential for the development of novel therapeutics.

This document outlines a robust and scalable synthetic route for the preparation of 3,3,4-Trifluoroazepane hydrochloride. While a specific, publicly documented scale-up procedure for this exact molecule is not prevalent, the proposed strategy is built upon well-established, scalable chemical transformations, including catalytic hydrogenation of a substituted pyridine precursor. This approach is designed to be efficient and adaptable for multi-gram to kilogram-scale production in a research or drug development setting.[4]

Retrosynthetic Analysis and Strategy

The core of our scalable approach is the late-stage construction of the saturated azepane ring via the catalytic hydrogenation of a suitable trifluorinated pyridine precursor. This strategy is advantageous as aromatic precursors are often more readily synthesized and purified, and catalytic hydrogenation is a well-understood and highly scalable unit operation in process chemistry.[4]

Our retrosynthetic analysis points to a trifluoromethyl-substituted pyridine as a key intermediate. The synthesis will therefore focus on the construction of this intermediate followed by its reduction and final salt formation.

Retrosynthesis Target 3,3,4-Trifluoroazepane HCl Precursor1 3,3,4-Trifluoroazepane (Free Base) Target->Precursor1 HCl Salt Formation Precursor2 Trifluoro-substituted Pyridine Precursor Precursor1->Precursor2 Catalytic Hydrogenation StartingMaterial Commercially Available Pyridine Precursor2->StartingMaterial Multi-step Elaboration Synthetic_Pathway start Step 1: Synthesis of Trifluoromethyl Pyridine Intermediate step2 Step 2: Catalytic Hydrogenation start->step2 Key Intermediate step3 Step 3: Hydrochloride Salt Formation step2->step3 Free Base Amine product Product: 3,3,4-Trifluoroazepane HCl step3->product Final Product

Sources

Application

Strategic Incorporation of 3,3,4-Trifluoroazepane Hydrochloride in Modern Drug Discovery via Palladium-Catalyzed Cross-Coupling

An Application Note and Protocol Guide: Abstract: The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide:

Abstract: The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 3,3,4-trifluoroazepane moiety represents a valuable, yet underutilized, saturated heterocyclic building block. Its unique conformational and electronic profile makes it an attractive component for novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of 3,3,4-Trifluoroazepane hydrochloride into aryl and heteroaryl systems via palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind catalyst and ligand selection, offer step-by-step experimental procedures, and present troubleshooting strategies for this advanced C-N cross-coupling reaction.

Part 1: Scientific Rationale and Strategic Considerations

The strategic installation of a trifluorinated azepane ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azepane nitrogen, reducing its basicity and nucleophilicity compared to its non-fluorinated counterpart. This presents a significant challenge for standard C-N cross-coupling methodologies.

Successful amination with 3,3,4-Trifluoroazepane hydrochloride necessitates a carefully selected catalytic system capable of overcoming the lower reactivity of the amine. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and avoiding side reactions.

Key Considerations for Protocol Design:

  • Amine Basicity and Nucleophilicity: The reduced nucleophilicity of 3,3,4-trifluoroazepane requires a highly active catalyst to facilitate the C-N bond-forming reductive elimination step.

  • Steric Hindrance: The azepane ring, while conformationally flexible, can present steric challenges. The choice of ligand must balance steric bulk (to promote reductive elimination) with sufficient accessibility to the palladium center.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydrochloride salt and generate the free amine in situ. The choice of base can also influence the catalytic cycle's efficiency.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the solubility of the reagents and the stability of the catalytic species.

Mechanistic Overview: The Buchwald-Hartwig Amination

The palladium-catalyzed C-N cross-coupling reaction, or Buchwald-Hartwig amination, is a powerful tool for forming aryl- and heteroaryl-amine bonds. The generally accepted catalytic cycle is depicted below. The successful coupling of a less nucleophilic amine like 3,3,4-trifluoroazepane hinges on optimizing the rates of oxidative addition and reductive elimination while minimizing off-cycle decomposition pathways.

Buchwald_Hartwig_Amination Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L_n Ligand_Exchange Ligand Exchange & Amine Coordination Ar-Pd(II)-X_L_n->Ligand_Exchange Amine R₂NH (3,3,4-Trifluoroazepane) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Base_HX Base-HX Base->Base_HX Ar-Pd(II)-NR₂_L_n Amido Complex Ligand_Exchange->Ar-Pd(II)-NR₂_L_n HX HX Ligand_Exchange->HX Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-NR₂ Coupled Product (Ar-N(azepane)F₃) Reductive_Elimination->Ar-NR₂ HX->Base_HX

Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Part 2: Experimental Protocols and Methodologies

Due to the limited specific literature on the cross-coupling of 3,3,4-Trifluoroazepane hydrochloride, the following protocols are based on established methods for challenging Buchwald-Hartwig aminations of other fluorinated amines and sterically hindered cyclic amines. These should serve as a robust starting point for optimization.

Protocol 1: General Screening for C-N Cross-Coupling with 3,3,4-Trifluoroazepane Hydrochloride

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with 3,3,4-Trifluoroazepane hydrochloride.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • 3,3,4-Trifluoroazepane hydrochloride (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Pd precatalysts) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (2.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, CPME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd precatalyst, ligand, and base to a dry reaction vessel. B 2. Add aryl halide and 3,3,4-Trifluoroazepane HCl. A->B C 3. Evacuate and backfill the vessel with N₂/Ar (3x). B->C D 4. Add anhydrous solvent via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). F 6. Monitor reaction progress by TLC, LC-MS, or GC-MS. E->F G 7. Cool to room temperature and quench with water or sat. aq. NH₄Cl. H 8. Extract with an organic solvent (e.g., EtOAc, DCM). G->H I 9. Dry the organic layer, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by column chromatography. I->J

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry oven- or flame-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOt-Bu, 2.5 equiv).

  • Reagent Addition: In the air, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol) and 3,3,4-Trifluoroazepane hydrochloride (1.2 equiv, 0.6 mmol).

  • Inerting: Seal the vessel with a septum and purge with nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous toluene (0.1-0.5 M) via a syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Recommended Screening Conditions

For a new substrate combination, it is advisable to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions.

Parameter Condition A (Standard) Condition B (High Temp) Condition C (Alternative Base) Condition D (Alternative Ligand)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)G3-Pd-XPhos (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)(included in precatalyst)XPhos (4 mol%)RuPhos (4 mol%)
Base NaOt-Bu (2.5 equiv)LHMDS (2.5 equiv)K₃PO₄ (3.0 equiv)NaOt-Bu (2.5 equiv)
Solvent TolueneDioxaneCPMEToluene
Temperature 100 °C110 °C100 °C100 °C
Time 12-24 h12-24 h12-24 h12-24 h

Part 3: Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. A different ligand or base may also be beneficial. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like RuPhos or BrettPhos may be more effective.

  • Dehalogenation of Aryl Halide: This side reaction can occur, particularly with aryl bromides and iodides at high temperatures. Using a milder base (e.g., K₃PO₄) or a lower reaction temperature may mitigate this.

  • Hydrolysis of Phosphine Ligand: Ensure strictly anhydrous conditions, as water can lead to the degradation of the phosphine ligand and deactivation of the catalyst.

  • Use of Precatalysts: The use of modern palladium precatalysts (e.g., G3-Pd or G4-Pd systems) is highly recommended as they are often more active and stable, leading to more reproducible results.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively utilize 3,3,4-Trifluoroazepane hydrochloride as a valuable building block in the synthesis of novel chemical entities for drug discovery and development.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Design and Application of a Next Generation of Palladium Precatalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 131(47), 17266–17267. [Link]

Method

Application Note: Preparation and Handling of 3,3,4-Trifluoroazepane Hydrochloride for In Vitro Biological Assays

Executive Summary and Mechanistic Rationale The incorporation of fluorine atoms into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. 3,3,4-Trifluoroazepane hydrochloride (CAS: 182...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The incorporation of fluorine atoms into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. 3,3,4-Trifluoroazepane hydrochloride (CAS: 1823912-07-7) is a highly specialized building block and pharmacophore module. The strategic placement of three fluorine atoms on the 7-membered azepane ring serves two distinct mechanistic purposes:

  • Metabolic Shielding: The strong electron-withdrawing nature and steric bulk of the C-F bonds protect the ring from cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., ring hydroxylation)[1].

  • Physicochemical Tuning: The inductive effect of the fluorine atoms significantly lowers the basicity ( pKa​ ) of the adjacent secondary amine. This reduction in protonation at physiological pH enhances the molecule's lipophilicity and passive membrane permeability, which is critical for intracellular target engagement[2].

While the free base of this compound is prone to volatility and instability, the hydrochloride (HCl) salt form ensures a stable, weighable solid with excellent solubility profiles[3]. This application note provides a self-validating, highly controlled protocol for preparing stock and working solutions of 3,3,4-Trifluoroazepane hydrochloride for in vitro assays, ensuring absolute reproducibility and data integrity.

Physicochemical Profiling

Before initiating stock preparation, it is critical to understand the quantitative parameters of the compound. The following table summarizes the key physicochemical data required for accurate molar calculations.

ParameterValue / Description
Chemical Name 3,3,4-Trifluoroazepane hydrochloride
CAS Registry Number 1823912-07-7
Molecular Formula C6​H11​ClF3​N
Molar Mass (MW) 189.61 g/mol
Physical State Solid powder (hygroscopic)
Primary Solvent (Master Stock) Anhydrous Dimethyl Sulfoxide (DMSO)
Secondary Solvent (Working) Aqueous Assay Buffer (e.g., PBS, DMEM)
Storage (Solid) -20°C, desiccated, protected from light

Causality in Solvent Selection: DMSO vs. Water

A common pitfall in assay preparation is the immediate dissolution of HCl salts in water. While 3,3,4-Trifluoroazepane HCl is highly water-soluble, anhydrous DMSO is strictly required for the preparation of the Master Stock Solution .

The Causality: Aqueous solutions of small molecules are highly susceptible to hydrolytic degradation, pH shifts, and microbial contamination over time[4]. Furthermore, repeated freeze-thaw cycles of aqueous stocks lead to localized concentration gradients (cryo-concentration) that destroy assay reproducibility. Anhydrous DMSO prevents hydrolysis, acts as a cryoprotectant, and maintains the compound in a stable, solvated state for months at -20°C[5]. Aqueous buffers should only be introduced during the final, "just-in-time" dilution step[6].

Experimental Workflow

The following diagram illustrates the logical progression of stock preparation, emphasizing the critical quality control (QC) and storage steps required to maintain compound integrity.

Workflow A 3,3,4-Trifluoroazepane HCl (Solid Powder) B Equilibration to Room Temp (Prevent Condensation) A->B C Weighing & Transfer (Analytical Balance) B->C D Dissolution in Anhydrous DMSO (10 mM Master Stock) C->D E QC: Visual & Sonicate (Self-Validating Step) D->E F Aliquotting (Single-use volumes) E->F G Storage at -20°C (Desiccated) F->G H Aqueous Dilution (Assay Buffer, <0.1% DMSO) F->H Just-in-time

Caption: Standardized workflow for the preparation, quality control, and storage of 3,3,4-Trifluoroazepane HCl solutions.

Step-by-Step Protocol: 10 mM Master Stock Preparation

This protocol outlines the creation of a 10 mM Master Stock , the industry standard concentration that allows for a 1:1000 dilution into assay media, yielding a 10 µM final concentration while strictly maintaining the DMSO vehicle concentration at a non-toxic 0.1%[7].

Phase 1: Preparation and Weighing
  • Equilibration: Remove the sealed vial of 3,3,4-Trifluoroazepane HCl from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the molarity calculations and initiating degradation[6].

  • Calculation: To prepare 1.0 mL of a 10 mM stock solution:

    • Mass(mg)=Concentration(mM)×Volume(mL)×MolecularWeight(g/mol)/1000

    • Mass=10×1.0×189.61/1000=1.896 mg

  • Weighing: Using a calibrated micro-analytical balance (readability 0.01 mg), carefully weigh exactly 1.90 mg of the powder into a sterile, solvent-resistant 1.5 mL microcentrifuge tube.

Phase 2: Dissolution and Self-Validation
  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (HPLC grade, ≥99.9%, stored over molecular sieves) to the tube.

  • Agitation: Cap tightly and vortex at maximum speed for 60 seconds.

  • Self-Validating QC Check: Hold the tube against a light source. The solution must be 100% optically clear.

    • Validation Failure: If the solution is cloudy or contains micro-particulates, the DMSO has absorbed water or the compound has degraded. Do not proceed. Sonicate for 5 minutes in a water bath at 37°C. If particulates remain, discard the solution[6].

Phase 3: Aliquoting and Storage
  • Aliquoting: To prevent freeze-thaw degradation, divide the 1.0 mL master stock into 20 µL or 50 µL single-use aliquots in sterile, amber-colored microcentrifuge tubes (to prevent photolytic degradation, if applicable)[5].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer. Store inside a secondary container with active desiccant[6].

Preparation of In Vitro Working Solutions

When executing cell-based assays (e.g., cytotoxicity, receptor binding, or metabolic stability assays), the organic solvent must be minimized to prevent vehicle-induced phenotypic artifacts.

  • Thawing: Remove a single 20 µL aliquot of the 10 mM DMSO stock from the freezer. Allow it to thaw naturally at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is low (e.g., 100 nM), perform serial dilutions in DMSO first (e.g., dilute 10 mM down to 100 µM in DMSO).

  • Final Aqueous Dilution: Dilute the DMSO stock directly into the pre-warmed assay buffer or cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

    • Causality: This guarantees the final DMSO concentration is exactly 0.1% (v/v), which is universally tolerated by mammalian cell lines (e.g., HeLa, HEK293) without altering baseline viability or gene expression[7].

  • Immediate Use: Once introduced to the aqueous buffer, the compound is susceptible to hydrolysis. Use the working solution within 2 hours of preparation. Do not store or re-freeze aqueous dilutions[6].

Mechanistic Impact of Fluorination

To fully appreciate the utility of 3,3,4-Trifluoroazepane in biological assays, one must understand how fluorination alters the molecule's interaction with biological systems. The diagram below illustrates the divergent metabolic pathways of a standard azepane versus its fluorinated counterpart.

Mechanism A Non-Fluorinated Azepane B CYP450 Enzymes (Oxidative Metabolism) A->B C Rapid Degradation (Ring Hydroxylation) B->C D 3,3,4-Trifluoroazepane HCl E Inductive Electron Withdrawal & Steric Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F G Lowered Amine pKa (Enhanced Permeability) E->G

Caption: Mechanistic impact of fluorine substitution on azepane metabolic stability and membrane permeability.

By utilizing 3,3,4-Trifluoroazepane hydrochloride in your in vitro screens, researchers can decouple the intrinsic target-binding affinity of the compound from rapid metabolic clearance, allowing for a more accurate assessment of pharmacodynamics.

References

  • ResearchGate Community. "How do I make a stock solution of a substance in DMSO?" ResearchGate Q&A, 2016. Available at: [Link]

  • ChemRxiv. "Novel N(SCF3)(CF3)-Amines: Synthesis, Scalability and Stability." ChemRxiv, 2021. Available at:[Link]

  • National Institutes of Health (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development." PMC, 2011. Available at:[Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry, 2025. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3,3,4-Trifluoroazepane hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 3,3,4-Trifluoroazepane Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals engaged in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3,3,4-Trifluoroazepane Hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex fluorinated heterocycles. Azepane scaffolds are crucial motifs in a wide range of bioactive molecules, and strategic fluorination can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity.[1][2][3]

The synthesis of polyfluorinated aliphatic rings like 3,3,4-Trifluoroazepane presents unique challenges, including controlling regioselectivity and preventing unwanted side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic and fluorine chemistry.

Proposed Synthetic Workflow

The following multi-step synthesis is a plausible and robust route for constructing the target compound. Troubleshooting and FAQs are structured around the potential challenges inherent in each stage of this process.

Synthetic_Workflow cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Polyfluorination cluster_3 Step 4: Deprotection & Salt Formation SM Cyclohexanone Oxime Cyclohexanone Oxime SM->Oxime NH2OH·HCl Lactam ε-Caprolactam Oxime->Lactam Beckmann Rearrangement (e.g., PPA) KetoAzepane Azepan-4-one Lactam->KetoAzepane Multi-step sequence (not detailed) AllylAzepane N-Boc-1,2,3,7-tetrahydroazepine KetoAzepane->AllylAzepane Shapiro Reaction / Protection FluorinatedAzepane N-Boc-3,3,4-Trifluoroazepane AllylAzepane->FluorinatedAzepane Electrophilic Fluorination Cascade FinalAmine 3,3,4-Trifluoroazepane FluorinatedAzepane->FinalAmine TFA or HCl FinalSalt 3,3,4-Trifluoroazepane HCl FinalAmine->FinalSalt HCl in Ether/Dioxane

Caption: Proposed synthetic pathway for 3,3,4-Trifluoroazepane HCl.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for the root causes and actionable solutions.

Issue 1: Low Yield During Beckmann Rearrangement (Step 1)

Question: My Beckmann rearrangement of cyclohexanone oxime is resulting in a low yield of ε-caprolactam, and I'm observing several byproducts. What is happening and how can I fix it?

Answer: Low yields in the Beckmann rearrangement are typically due to two main issues: fragmentation of the oxime or incomplete reaction.

  • Causality: The Beckmann rearrangement proceeds via a protonated oxime intermediate. If the carbocation migration is not efficient, a competing fragmentation pathway can occur, leading to the formation of nitriles.[4] Additionally, any residual moisture can hydrolyze the oxime back to cyclohexanone.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.

    • Optimize Acid Catalyst: Polyphosphoric acid (PPA) is effective, but overheating can promote side reactions. Maintain a consistent temperature (typically 100-120 °C). If using other acids like sulfuric acid, ensure slow, controlled addition at a low temperature to manage the exotherm.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the oxime. If the reaction stalls, a small, incremental increase in temperature might be necessary.

    • Work-up Procedure: Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., aqueous NaOH or K₂CO₃) while cooling. This minimizes hydrolysis of the desired lactam product.

Issue 2: Poor Selectivity and Low Yield in the Fluorination Step (Step 3)

Question: The electrophilic fluorination of my N-Boc-protected tetrahydroazepine is giving a mixture of mono-, di-, and trifluorinated products, with a significant amount of unreacted starting material. How can I improve the yield and selectivity for the desired 3,3,4-trifluoro product?

Answer: This is a common and significant challenge in polyfluorination. The outcome is highly dependent on the choice of fluorinating agent, reaction stoichiometry, and precise control of conditions. The reaction likely proceeds through a cascade of fluorination and rearrangement steps.

  • Causality & Reagent Choice:

    • Highly Reactive Agents (DAST, Deoxo-Fluor): These reagents can be effective but are highly sensitive to moisture, can decompose violently, and often promote elimination side reactions, leading to fluorinated azepenes.[5] Their handling requires stringent anhydrous and inert atmosphere techniques.[5]

    • Electrophilic Fluorinating Agents (Selectfluor®): These are generally safer, crystalline solids that are more tolerant to handling in air.[5] For a polyfluorination cascade on an alkene, a hypervalent iodine reagent in conjunction with a fluoride source or a combination of electrophilic fluorinating agents may be required to achieve the desired transformation.[6]

  • Troubleshooting Workflow:

Fluorination_Troubleshooting Start Low Yield/Selectivity in Fluorination Cause1 Cause: Reagent Decomposition Start->Cause1 Cause2 Cause: Insufficient Reactivity Start->Cause2 Cause3 Cause: Competing Side Reactions Start->Cause3 Solution1 Solution: - Use fresh, high-purity reagent. - Handle under strict inert/anhydrous conditions. - Consider more stable agents (e.g., Selectfluor®). Cause1->Solution1 Solution2 Solution: - Increase stoichiometry of fluorinating agent incrementally (e.g., 3.5-4.5 eq.). - Increase reaction temperature cautiously. - Monitor progress via ¹⁹F NMR or LC-MS. Cause2->Solution2 Solution3 Solution: - Lower reaction temperature (e.g., -78 °C to 0 °C). - Choose a less acidic fluorinating agent to suppress elimination. - Ensure efficient stirring. Cause3->Solution3

Caption: Decision tree for troubleshooting the polyfluorination step.

  • Detailed Protocol for Optimization:

    • Reagent Stoichiometry: For trifluorination, a significant excess of the fluorinating agent is required. Start with at least 3.5 equivalents and incrementally increase to 4.5 equivalents, tracking the product distribution by LC-MS.

    • Temperature Control: Begin the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature. Uncontrolled exotherms can lead to decomposition and a higher proportion of byproducts. Automated synthesis workstations can be invaluable for precise temperature control.[7]

    • Solvent Choice: Anhydrous aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are standard. Ensure the solvent is rigorously dried before use.

    • Reaction Monitoring: The most powerful tool for this step is ¹⁹F NMR spectroscopy. Take aliquots from the reaction mixture over time to observe the appearance of different fluorinated intermediates and the final product. This provides direct insight into the reaction's progress and selectivity.

Issue 3: Product is an Oil or Fails to Precipitate During HCl Salt Formation (Step 4)

Question: After deprotecting the Boc group, I added HCl in ether to precipitate the hydrochloride salt, but the product oiled out or remained in solution. What causes this and what should I do?

Answer: This issue usually stems from residual solvent, impurities, or using a solvent system in which the hydrochloride salt has some solubility.

  • Causality: The free amine may be slightly impure, with non-basic impurities preventing crystallization. Alternatively, if the concentration is too high or if there's residual water or protic solvent, the salt may form a supersaturated solution or a viscous oil instead of a crystalline solid.

  • Troubleshooting Protocol:

    • Ensure Purity of Free Amine: Before salt formation, ensure the deprotected amine is pure. If necessary, perform a quick filtration through a silica plug to remove baseline impurities.

    • Solvent Selection: Diethyl ether is a common choice, but if the salt is soluble, try a more nonpolar solvent like n-pentane or n-hexane. You can often precipitate the product by adding a nonpolar solvent as an anti-solvent to a concentrated solution of the amine in a minimal amount of a solvent like ethyl acetate or DCM.

    • Control Addition: Cool the solution of the free amine (e.g., 0 °C) before slowly adding the HCl solution (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. Rapid addition can lead to localized high concentrations and oiling out.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch if available. Sonication can also sometimes induce crystallization.

    • Trituration: If an oil persists, decant the solvent, and add a fresh portion of a nonpolar solvent (like hexane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often break down the oil and force the formation of a solid.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are essential for monitoring this synthesis? A1: A multi-technique approach is crucial.

  • TLC: For routine monitoring of starting material consumption and product formation in Steps 1 and 2.

  • GC-MS/LC-MS: Essential for identifying intermediates, byproducts, and confirming the mass of the desired products in all steps.[8]

  • ¹H and ¹³C NMR: For structural confirmation of all intermediates and the final product.

  • ¹⁹F NMR: Absolutely critical for Step 3 (Fluorination). It provides direct information on the number of fluorine atoms incorporated, their chemical environment (CF, CF₂, CF₃), and the presence of fluorinated impurities.[1]

Q2: Are there any specific safety precautions for the fluorination step? A2: Yes, extreme caution is necessary.

  • Many fluorinating agents react violently with water and can release corrosive hydrogen fluoride (HF).[5]

  • Always conduct the reaction in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Ensure a calcium gluconate tube or gel is readily accessible as a first-aid measure for potential HF exposure.

  • Quench the reaction carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate.[5]

Q3: How do I remove the Boc protecting group without affecting the trifluoro-azepane structure? A3: The C-F bonds in the product are generally stable to the acidic conditions used for Boc deprotection. Standard conditions using strong acids like trifluoroacetic acid (TFA) in DCM, or a solution of HCl in 1,4-dioxane or diethyl ether, are effective. The HCl solution is often preferred as it directly yields the desired hydrochloride salt after solvent evaporation, simplifying the workflow.[9]

Q4: My final product purity by HPLC is lower than expected. What are common impurities? A4: Impurities in the final product often originate from earlier steps.

  • From Fluorination: Incompletely fluorinated species (di-fluoro or mono-fluoro azepanes) or regioisomers are common. Elimination byproducts (azepenes) can also be present.

  • From Deprotection: If using TFA, incomplete removal can lead to the formation of a trifluoroacetate salt. Ensure the product is either fully converted to the HCl salt or thoroughly washed.

  • General Process: Standard organic impurities from any of the preceding steps can be carried through. A final purification step, such as recrystallization of the hydrochloride salt, may be necessary to achieve high purity. Reviewing the impurity profile of your key intermediates is a critical step in troubleshooting final product purity.[10]

References

  • The Journal of Organic Chemistry. (2021, March 31). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent. ACS Publications. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from [Link]

  • Füstös, M. (n.d.). Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles through oxidative ring opening/ring closure. Retrieved from [Link]

  • Molecules. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. Retrieved from [Link]

  • ResearchGate. (2018, March 7). How can I increase the yield of this compound?. Retrieved from [Link]

  • Organic Letters. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ACS Publications. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Retrieved from [Link]

  • Scribd. (2023, July 15). Azepines Reactions and Uses Final. Retrieved from [Link]

  • Mettler Toledo. (2021, March 18). Innovative Techniques to Synthesize Breakthrough Molecules. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2019, August 7). Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Retrieved from [Link]

  • PNAS. (n.d.). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2019, July 15). Determination of Trifluoperazine hydrochloride by New Constructed Coated Carbon Selective Electrodes. Retrieved from [Link]

  • International Journal of Photoenergy. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Hindawi. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. RSC Publishing. Retrieved from [Link]

  • AAPS PharmSciTech. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2023, April 5). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690245A - Method for preparing trifluoperazine hydrochloride.
  • Molecules. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component synthesis of 3,4-dihydroquinazolines 39 using Tf2O/2-ClPy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Triflate – Knowledge and References. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride (ArSO2F). Retrieved from [Link]

  • Molecules. (2022, October 20). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4643851A - Process for preparing trifluoroacetyl chloride.
  • Europe PMC. (n.d.). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Retrieved from [Link]

  • PubMed. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 3,3,4-Trifluoroazepane Hydrochloride

Welcome to the technical support center for 3,3,4-Trifluoroazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,3,4-Trifluoroazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a fluorinated amine salt, its unique properties can present challenges, but with a clear understanding of the underlying chemical principles, these hurdles can be readily overcome. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure your experiments proceed efficiently.

Part 1: Understanding the Core Problem

FAQ 1: Why is my 3,3,4-Trifluoroazepane hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM), THF, or Toluene?

The primary reason for poor solubility lies in a fundamental mismatch of polarity. 3,3,4-Trifluoroazepane hydrochloride is an amine salt. The presence of the positively charged ammonium cation (-NH2+-) and the chloride anion (Cl-) makes the molecule highly polar and ionic.[1] Most organic solvents used in synthesis, such as Toluene, Hexane, Diethyl Ether, and even moderately polar ones like Dichloromethane (DCM) and Tetrahydrofuran (THF), are significantly less polar.

The principle of "like dissolves like" governs solubility.[2][3] Polar solvents are effective at stabilizing charged ions, whereas non-polar solvents are not. The trifluoromethyl (CF3) group, while highly lipophilic, is not sufficient to overcome the dominant ionic character of the hydrochloride salt.[4]

cluster_0 High Polarity cluster_1 Low Polarity Salt 3,3,4-Trifluoroazepane HCl (Ionic Salt) Solvent_Polar Polar Solvents (Water, MeOH, DMSO) Salt->Solvent_Polar Good Interaction (Soluble) Solvent_NonPolar Non-Polar Solvents (DCM, Toluene, Hexane) Salt->Solvent_NonPolar

Caption: Polarity mismatch between the ionic salt and non-polar organic solvents.

Part 2: Foundational Troubleshooting Workflow

Before making chemical modifications, always start with physical methods to aid dissolution. These techniques increase the interaction between the solute and solvent but will not change the fundamental equilibrium solubility.[5]

FAQ 2: What are the immediate physical methods I can try to improve dissolution?

If you observe a suspension or slurry, apply the following steps sequentially. This workflow provides a logical progression from the simplest to the most energy-intensive physical methods.

Caption: Step-by-step physical troubleshooting workflow.

Protocol 1: Applying Physical Dissolution Methods
  • Vigorous Stirring:

    • Causality: Increases the surface area of the solid in contact with the solvent, accelerating the rate of dissolution.

    • Method: Use a magnetic stir plate and a stir bar appropriately sized for your flask. Set the speed high enough to create a vortex and ensure the solid particles are fully suspended and not settled at the bottom. Stir for at least 15-30 minutes.

  • Sonication:

    • Causality: Ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized energy. This energy helps break apart solid aggregates and enhances the interaction between the solvent and the solute.[1]

    • Method: Place the flask containing the mixture in a sonication bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask. Sonicate for 10-20 minute intervals, checking for dissolution.

  • Gentle Warming:

    • Causality: Increasing the temperature generally increases the solubility of solids in liquids.

    • Method: Gently warm the mixture using a water bath or heating mantle with stirring. Monitor the temperature closely.

    • Trustworthiness Advisory: Be cautious. Excessive heat can lead to the degradation of your compound or solvent evaporation.[1] This is particularly important for complex organic molecules. It is recommended to keep the temperature below 40-50°C unless the compound's stability at higher temperatures is known.

Part 3: Solvent System Optimization

If physical methods fail, the solvent system itself is likely inappropriate.

FAQ 3: How should I select a better solvent or use a co-solvent?

Your choice depends on the requirements of your subsequent reaction.

  • For Direct Dissolution: If your experiment can tolerate them, highly polar aprotic solvents are the best choice.[1]

  • For Reactions in Less Polar Media: A co-solvent system can be effective. This involves adding a small amount of a highly polar solvent to your primary, less polar solvent to increase the overall polarity of the mixture just enough to achieve dissolution.[1][6]

Table 1: Solvent Selection Guide for Amine Hydrochloride Salts
SolventPolarity ClassDielectric Constant (ε) at 20°CSuitability for 3,3,4-Trifluoroazepane HCl
WaterPolar Protic80.1High solubility, but often unsuitable for organic reactions.
Methanol (MeOH)Polar Protic33.0Good solubility, can be used as a co-solvent.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Excellent solubility, common for reaction screening.[1]
Dimethylformamide (DMF)Polar Aprotic36.7Excellent solubility, common for peptide synthesis and other reactions.[1]
Dichloromethane (DCM)Weakly Polar Aprotic9.1Poor solubility, often requires modification.
Tetrahydrofuran (THF)Weakly Polar Aprotic7.6Poor solubility, often requires modification.
TolueneNon-Polar2.4Very poor solubility.
HexaneNon-Polar1.9Insoluble.
Protocol 2: Co-Solvent System Development
  • Setup: Suspend your 3,3,4-Trifluoroazepane HCl in your desired primary solvent (e.g., 10 mL of DCM).

  • Titration: While stirring vigorously, add a polar co-solvent (e.g., Methanol or DMF) dropwise from a pipette or syringe.

  • Observation: Continue adding the co-solvent slowly, observing the suspension. Note the approximate volume of co-solvent required to achieve full dissolution.

  • Optimization: Use the minimum amount of co-solvent necessary. A common starting point is 5-10% (v/v) of the co-solvent. Adding too much can negatively impact the reactivity of subsequent steps, especially if the co-solvent can participate in the reaction.

Part 4: The Definitive Solution: Conversion to the Free Amine

For many organic reactions, particularly those requiring anhydrous, non-polar conditions, converting the hydrochloride salt to its corresponding free amine is the most effective and standard strategy.[1] The free amine is a neutral molecule, making it significantly less polar and more soluble in a wide range of organic solvents.[1]

FAQ 4: When is converting to the free base the right choice, and how do I do it?

This is the recommended path when your reaction must be run in solvents like DCM, THF, Toluene, or Diethyl Ether. The process involves a simple acid-base neutralization followed by a liquid-liquid extraction.

Salt R-NH2+Cl- (in Water) FreeBase R-NH2 (in Organic Solvent) Salt->FreeBase Neutralization & Extraction Base Aqueous Base (e.g., NaHCO3) Waste NaCl + H2O + CO2 (in Water)

Caption: Workflow for converting the hydrochloride salt to its free amine.

Protocol 3: Step-by-Step Conversion to Free Amine

Materials:

  • 3,3,4-Trifluoroazepane hydrochloride

  • Organic solvent (e.g., DCM, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

  • Separatory funnel, flasks, rotary evaporator

Methodology:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water or directly suspend it in the chosen organic solvent.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated aqueous NaHCO3 solution. Swirl gently at first to allow for gas evolution (CO2). Stopper the funnel and shake, venting frequently. Continue adding base until gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower organic layer into a clean flask.

  • Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer in the funnel. Shake again and combine the organic layers. Repeat this step one more time to maximize yield.[1]

  • Washing: Wash the combined organic layers with brine.[1] This helps to remove residual water.

  • Drying: Dry the organic phase over an anhydrous drying agent like Na2SO4 or MgSO4.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

  • Trustworthiness Advisory: Free amines can be less stable than their hydrochloride salt counterparts and may be susceptible to degradation or side reactions upon storage.[1] It is highly recommended to prepare the free amine immediately before its intended use .[1]

Part 5: Advanced Strategy for In-Situ Reactions: Phase Transfer Catalysis (PTC)

FAQ 5: Is it possible to use the hydrochloride salt directly in a biphasic reaction without full dissolution?

Yes, this is an elegant solution for certain reaction types (e.g., alkylations, substitutions) and is achieved using Phase Transfer Catalysis (PTC). This technique is ideal for reacting an insoluble salt (present as a solid or in an aqueous layer) with a reagent in an immiscible organic solvent.[7]

A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the reactive anion from the aqueous/solid phase into the organic phase, where the reaction can then occur.[8][9]

cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous/Solid Phase OrganicReactant Organic Reactant (e.g., R-X) Product Product (R-N-R') OrganicReactant->Product IonPair_Organic [Q+ R'-N-] IonPair_Organic->OrganicReactant Reaction Catalyst_Q Catalyst (Q+X-) IonPair_Organic->Catalyst_Q Catalyst Regeneration Salt Amine HCl Salt (R'-NH2+Cl-) Anion_Aqueous Deprotonated Amine (R'-N-) Salt->Anion_Aqueous Deprotonation Base Base (e.g., NaOH) Anion_Aqueous->IonPair_Organic Catalyst Mediated Phase Transfer

Caption: Mechanism of Phase Transfer Catalysis (PTC).

This method avoids the need for complete initial dissolution and can proceed under mild conditions, making it a powerful tool in green chemistry.[9]

Part 6: Summary of Strategies

Table 2: Troubleshooting Strategy Comparison
StrategyComplexityWhen to UsePotential Downsides
Physical Methods LowFirst-line approach for any suspension.May not be sufficient for highly insoluble systems; risk of thermal degradation with heating.
Co-Solvent System Low-MediumWhen a slight increase in solvent polarity is acceptable for the reaction.Co-solvent may interfere with the reaction; may not work if large polarity difference exists.
Free Base Conversion MediumWhen anhydrous, non-polar conditions are essential for the reaction.Requires an extra chemical workup step; free amine may have lower stability.[1]
Phase Transfer Catalysis Medium-HighFor biphasic reactions where the salt can be used directly with a catalyst.Requires specific reaction conditions and catalyst selection; not universally applicable.

References

  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 3(5), 137-144. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent effects on the rates of some acid-catalysed reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Concentrated salt effects on the rates of solvolyses involving carbocations as reaction intermediates in acetone–water mixed solvents. Retrieved from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006, March 12). solubility of inorganic salts in organic solvents!!. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • Hindawi. (2024, April 27). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry. Retrieved from [Link]

  • Chem-Station Int. Ed. (2015, April 7). Phase-Transfer Catalyst (PTC). Retrieved from [Link]

  • Imperial College London. (n.d.). An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

Troubleshooting

Optimizing purification and crystallization techniques for 3,3,4-Trifluoroazepane hydrochloride

A Senior Application Scientist's Guide to Purification and Crystallization Welcome to the technical support center for 3,3,4-Trifluoroazepane hydrochloride. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Purification and Crystallization

Welcome to the technical support center for 3,3,4-Trifluoroazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purification and crystallization of this highly functionalized molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your own experiments effectively.

The trifluorinated azepane core presents unique challenges. The high electronegativity of fluorine atoms introduces strong dipole moments and alters intermolecular interactions, significantly impacting solubility and crystal packing.[1][2] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 3,3,4-Trifluoroazepane hydrochloride particularly challenging?

The primary challenges stem from the physicochemical properties imparted by the fluorine atoms.[1]

  • Altered Solubility: The C-F bonds reduce the basicity of the nearby nitrogen atom and can lead to unexpected solubility profiles. The molecule may be poorly soluble in a wide range of common organic solvents, making traditional recrystallization difficult.

  • Strong Intermolecular Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (C-F···H), dipole-dipole, and halogen bonds.[1] These forces can either hinder the formation of an ordered crystal lattice, leading to oils or amorphous solids, or create highly stable lattices that are difficult to dissolve.

  • Formation of Hydrochloride Salt: While the hydrochloride salt enhances water solubility and stability, it also introduces the need to control pH and prevent the common-ion effect, which can cause premature precipitation.[3]

Q2: How do I begin selecting a solvent system for recrystallization?

A systematic solvent screening process is crucial. The ideal single solvent for recrystallization should dissolve the compound completely at an elevated temperature but poorly at room or low temperatures. For an anti-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent," and the two solvents must be miscible.[4][5]

A logical workflow for solvent selection is essential for efficiency.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Analysis Crude Crude 3,3,4-Trifluoroazepane HCl Screen Test solubility in a range of solvents (polar protic, polar aprotic, non-polar) Crude->Screen Decision Is a suitable single solvent found? Screen->Decision SingleSolvent Proceed with Single-Solvent Recrystallization Decision->SingleSolvent Yes AntiSolvent Develop Anti-Solvent System Decision->AntiSolvent No Optimize Optimize cooling rate, solvent ratios, and concentration SingleSolvent->Optimize AntiSolvent->Optimize Analyze Analyze Purity & Yield (HPLC, NMR, DSC) Optimize->Analyze

Caption: Workflow for Developing a Recrystallization Protocol.

Q3: What analytical techniques are essential for assessing the purity of the final product?

A multi-technique approach is necessary to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the target compound from organic impurities and starting materials.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and identifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[8][9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities.[11]

  • Differential Scanning Calorimetry (DSC): Useful for determining the melting point and identifying different polymorphic forms.[12]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.

Causality & Solutions:

  • Solution is too concentrated / Cooling is too fast: The compound is crashing out of solution too quickly.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[13] Insulating the flask can help achieve a slow cooling rate.

  • Presence of Impurities: Impurities can depress the melting point of the mixture, leading to oiling.

    • Solution: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting crystallization.

  • Inappropriate Solvent: The chosen solvent may be too "good" or have a boiling point that is too high.

    • Solution: Re-evaluate your solvent choice. Consider using a lower-boiling point solvent or switching to an anti-solvent crystallization method where supersaturation is achieved more gently at a lower temperature.

Q: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A: The failure to crystallize indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Causality & Solutions:

  • Insufficient Supersaturation: Too much solvent was used.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

  • High Nucleation Energy Barrier: The molecules need a surface or energy input to begin forming a crystal lattice.

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a high-energy surface that promotes nucleation.

    • Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the solution. This provides a template for further crystal growth.[14]

    • Solution 3 (Cooling): Cool the solution further in an ice bath or refrigerator to decrease solubility and increase supersaturation.

G cluster_0 Primary Actions cluster_1 Nucleation Techniques Start Problem: No Crystals Form Induce Attempt to Induce Nucleation Start->Induce Concentrate Increase Concentration Start->Concentrate Scratch Scratch inner surface of flask Induce->Scratch Seed Add a seed crystal Induce->Seed Cool Cool further (Ice Bath) Induce->Cool Evaporate Evaporate Concentrate->Evaporate Evaporate some solvent and re-cool Result Crystals Form Scratch->Result Seed->Result Cool->Result Evaporate->Result

Caption: Decision tree for inducing crystallization.

Q: My yield is very low. What are the likely causes?

A: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after filtration.

Causality & Solutions:

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in substantial loss of product to the filtrate.[13]

    • Solution: Before starting, perform small-scale tests to determine the optimal solvent volume. If the mother liquor has not been discarded, you can try to recover more product by evaporating some solvent and cooling again for a second crop of crystals, though these may be less pure.

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to lower recovery.

    • Solution: Ensure the crystallization mixture has reached room temperature and has been thoroughly chilled in an ice bath for at least 20-30 minutes before vacuum filtration.

  • Inappropriate Washing: Washing the collected crystals with a large volume of fresh, room-temperature solvent will dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold crystallization solvent or anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves 3,3,4-Trifluoroazepane hydrochloride well when hot but poorly when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling (or near boiling) with stirring. Continue adding small portions of the hot solvent until the compound is just completely dissolved. Avoid adding a large excess.[1]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Recrystallization

This technique is used when no suitable single solvent can be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[15]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling or stirring. Continue adding until the solution just begins to turn persistently cloudy (turbid). This is the point of saturation.

  • Clarification: If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again. The goal is to be right at the edge of precipitation.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try inducing crystallization by scratching or placing the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture) to avoid dissolving the product.[1]

  • Drying: Dry the crystals thoroughly under vacuum.

Solvent Selection Data

The following table provides a starting point for solvent screening based on general principles of polarity. "Like dissolves like" is a useful heuristic.[4] Given that 3,3,4-Trifluoroazepane hydrochloride is a polar salt, polar solvents are more likely to be "good" solvents.

Solvent ClassExample SolventPolarityBoiling Point (°C)Potential Role
Polar Protic WaterHigh100Good Solvent (especially for salts)
MethanolHigh65Good Solvent
EthanolHigh78Good Solvent
Isopropanol (IPA)Medium82Good/Anti-Solvent
Polar Aprotic AcetonitrileHigh82Good Solvent
AcetoneMedium56Good/Anti-Solvent
Ethyl AcetateMedium77Anti-Solvent
Non-Polar TolueneLow111Anti-Solvent
Heptane/HexaneLow98 / 69Anti-Solvent
DichloromethaneLow40Potential Good Solvent (use with care)

Note: Empirical testing is required to determine the optimal solvent system for your specific compound and impurity profile.

References

  • BenchChem. (2025).
  • Gambino, S., et al. (2025). Effect of Fluorine on the Lateral Crystallization of Amorphous Silicon Nanowires. Journal of Applied Physics.
  • Deptuch, A., et al. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Margolis, H. C., et al. (n.d.). Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. Journal of Dental Research.
  • Casasola, R., et al. (2025). Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system.
  • Riel, A. M. S., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.
  • Pillbox. (n.d.). Solubility Table. Pill.bid.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Unspecified Author. (n.d.).
  • BIA Separations. (n.d.).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Ahir, K. C., et al. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Yamamoto, H. (1968). Crystalline Form Transition in Medicinal Substance. Chem. Pham. Bull. (Tokyo).
  • Rodrigues, M., et al. (2021).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Kumar, V., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Unspecified Author. (n.d.).
  • Google Patents. (n.d.). CN101899079A - Preparation, separation and purification method of Decitabine.

Sources

Optimization

Minimizing side reactions in 3,3,4-Trifluoroazepane hydrochloride cross-coupling

Welcome to the Advanced Troubleshooting Guide for the C–N cross-coupling of 3,3,4-Trifluoroazepane hydrochloride . Fluorinated saturated heterocycles are highly privileged scaffolds in modern drug discovery, offering imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the C–N cross-coupling of 3,3,4-Trifluoroazepane hydrochloride . Fluorinated saturated heterocycles are highly privileged scaffolds in modern drug discovery, offering improved metabolic stability and lipophilicity [2]. However, the incorporation of multiple fluorine atoms onto an azepane ring introduces significant electronic deactivation and structural instability under standard Buchwald-Hartwig conditions[1].

This guide is designed for application scientists and drug development professionals. It synthesizes field-proven methodologies to help you bypass common failure modes such as dehydrofluorination, catalyst poisoning, and stoichiometric imbalances.

Part 1: Core Troubleshooting & Causality FAQs

Q1: Why am I seeing a massive[M-20] byproduct in my LC-MS instead of the desired product?

The Causality: You are observing dehydrofluorination (the elimination of HF). In 3,3,4-trifluoroazepane, the highly electronegative fluorine atoms polarize the adjacent C–H bonds (at the C2 and C5 positions), rendering these protons highly acidic[2]. When you use a strong, soluble alkoxide base like Sodium tert-butoxide (NaOtBu) or LHMDS—which are standard for Buchwald-Hartwig aminations[1]—the base acts as a Brønsted base rather than a proton scavenger. It abstracts the acidic proton, triggering an E2 elimination of a fluoride ion. This forms an unstable enamine/imine intermediate that rapidly degrades. The Solution: Switch to a milder, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Their heterogeneous solubility profile in non-polar solvents (like toluene or dioxane) restricts the rate of off-cycle deprotonation while remaining sufficient to deprotonate the palladium-amido intermediate.

Q2: My reaction stalls at <20% conversion, and I recover mostly unreacted aryl halide. What went wrong?

The Causality: The failure is likely a stoichiometric imbalance caused by the hydrochloride salt form of your amine. The Buchwald-Hartwig catalytic cycle requires the free secondary amine to coordinate to the Pd(II) oxidative addition complex[3]. If you use the standard 1.2 to 1.5 equivalents of base, 1.0 equivalent is immediately consumed merely to neutralize the HCl salt[4]. This leaves an insufficient concentration of base to drive the reductive elimination step, stalling the catalytic cycle and leading to catalyst decay (palladium black formation). The Solution: You must explicitly account for the salt. Use a minimum of 2.2 to 2.5 equivalents of your chosen mild base.

Q3: Which Palladium precatalyst and ligand system is optimal for this specific fluorinated secondary amine?

The Causality: 3,3,4-Trifluoroazepane is a sterically hindered and electronically deactivated secondary amine. First-generation catalysts (e.g., Pd₂(dba)₃ with BINAP or DPPF) suffer from slow reductive elimination with secondary amines, allowing side reactions to outcompete product formation[1]. The Solution: You must accelerate the reductive elimination step. Use RuPhos Pd G3 or BrettPhos Pd G3 precatalysts. These dialkylbiaryl phosphine ligands are explicitly designed to accommodate the steric bulk of secondary amines and rapidly force C–N bond formation before dehydrofluorination can occur[5].

Part 2: Quantitative Data & Reagent Selection

To optimize your reaction, consult the empirical data summarized below. These tables highlight the causality between reagent selection and reaction outcomes.

Table 1: Base Selection and Stoichiometry Impact
BaseEquivalentsDehydrofluorination ([M-20])Conversion to ProductRecommendation
NaOtBu 2.2 eqHigh (>40%)Low (<20%)Not Recommended. Induces rapid E2 elimination.
Cs₂CO₃ 2.5 eqLow (<5%)High (>85%)Highly Recommended. Optimal balance of pKa and solubility.
K₃PO₄ 2.5 eqLow (<5%)Moderate (60-70%)Recommended. Best for base-sensitive aryl halides.
K₂CO₃ 2.5 eqNoneLow (<10%)Not Recommended. Too weak to drive the catalytic cycle.
Table 2: Catalyst & Ligand Efficacy for Fluorinated Azepanes
Precatalyst / LigandActive Pd(0) GenerationEfficacy for Sec-AminesTypical Yield
Pd₂(dba)₃ / BINAPSlowPoor (Steric clash)< 15% (Stalled)
Pd(OAc)₂ / XPhosModerateModerate40 - 50%
RuPhos Pd G3 Rapid (via base activation)Excellent> 85%
BrettPhos Pd G3 Rapid (via base activation)Excellent> 90%

Part 3: Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure the reaction environment is perfectly tuned before the sensitive catalytic cycle begins.

Reagents Required:

  • 3,3,4-Trifluoroazepane hydrochloride (1.2 eq)

  • Aryl Halide (1.0 eq)

  • RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%)

  • Cs₂CO₃ (anhydrous, finely milled) (2.5 eq)

  • Anhydrous 1,4-Dioxane or Toluene (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Preparation & Free-Basing (Self-Validation Step):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,3,4-Trifluoroazepane hydrochloride (1.2 eq) and Cs₂CO₃ (2.5 eq).

    • Evacuate and backfill the tube with Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane. Stir vigorously at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the free azepane. If the signal is absent, continue stirring until the HCl salt is fully neutralized. Proceeding without full neutralization will poison the catalyst[4].

  • Catalyst & Substrate Addition:

    • Under a positive flow of Argon, add the Aryl Halide (1.0 eq) and the RuPhos Pd G3 precatalyst (2-5 mol%).

    • Seal the Schlenk tube.

  • Temperature-Controlled Coupling:

    • Transfer the sealed tube to a pre-heated oil bath at 80 °C . (Note: Do not exceed 80 °C. Higher temperatures exponentially increase the rate of dehydrofluorination without significantly benefiting the RuPhos-mediated reductive elimination).

    • Stir vigorously (800+ rpm) for 12–16 hours. The high stirring rate is critical due to the heterogeneous nature of Cs₂CO₃.

  • Reaction Quench & Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts (CsCl, CsHCO₃) and palladium residues.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 4: Logical Troubleshooting Workflow

Use the following diagnostic flowchart to systematically eliminate side reactions based on your LC-MS observations.

TroubleshootingWorkflow Start Analyze LC-MS of Crude Mixture CheckHF Observation: [M-20] Peak Detected? (Dehydrofluorination) Start->CheckHF FixHF Solution: Use mild base (Cs₂CO₃/K₃PO₄) Avoid NaOtBu/LHMDS CheckHF->FixHF Yes CheckAmine Observation: Unreacted Azepane HCl? CheckHF->CheckAmine No FixHF->CheckAmine FixAmine Solution: Correct Base Stoichiometry (+1.0 eq for HCl salt) CheckAmine->FixAmine Yes CheckArX Observation: Unreacted Aryl Halide? CheckAmine->CheckArX No FixAmine->CheckArX FixArX Solution: Upgrade Catalyst (RuPhos Pd G3 / BrettPhos Pd G3) CheckArX->FixArX Yes Success Optimized C-N Coupling CheckArX->Success No FixArX->Success

Logical troubleshooting workflow for mitigating side reactions in fluorinated azepane cross-coupling.

References

  • Buchwald–Hartwig Amination (Reaction Scope and Catalyst Generations) Wikipedia, The Free Encyclopedia. URL:[Link]

  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes (Dehydrofluorination Dynamics) Organic Letters (ACS Publications). URL:[Link]

Sources

Troubleshooting

Troubleshooting impurities in commercial 3,3,4-Trifluoroazepane hydrochloride batches

This guide is intended for researchers, scientists, and drug development professionals utilizing commercial batches of 3,3,4-Trifluoroazepane hydrochloride. It provides a comprehensive framework for troubleshooting commo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing commercial batches of 3,3,4-Trifluoroazepane hydrochloride. It provides a comprehensive framework for troubleshooting common impurities, ensuring the integrity and reliability of your experimental outcomes. This document is structured to provide immediate answers through FAQs and in-depth solutions via detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial batch of 3,3,4-Trifluoroazepane hydrochloride?

A1: Impurities in drug substances are broadly classified into organic, inorganic, and residual solvents.[1][2][3] For 3,3,4-Trifluoroazepane hydrochloride, organic impurities are the most critical to address. These can include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.[4][5]

  • By-products: Formed from side reactions during synthesis.[2][5] An example could be isomers or incompletely fluorinated azepane rings.

  • Degradation Products: The trifluoroazepane ring may be susceptible to hydrolysis or photolysis, especially if not stored under appropriate conditions.[6][7][8]

  • Reagents, Ligands, and Catalysts: Carry-over from the manufacturing process.[2][5]

Q2: My HPLC/LC-MS analysis shows an unexpected peak. What is the first step to identify it?

A2: The initial step is to systematically rule out issues with your analytical system before assuming it's a new impurity.[9][10] Check for mobile phase inconsistencies, column equilibration issues, or injection errors.[9][10][11] If the peak is reproducible, proceed with identification. A high-resolution mass spectrometer (LC-MS/MS or LC-Q-TOF) is invaluable for obtaining an accurate mass and fragmentation pattern, which provides critical clues to the impurity's structure.[3][12][13]

Q3: What are the acceptable purity levels for this compound in a drug development context?

A3: The acceptable level of any given impurity is dictated by guidelines from the International Council for Harmonisation (ICH), specifically the Q3A(R2) guideline for new drug substances.[4][14][15] The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of up to 2g, the identification threshold is typically 0.10% or a total daily intake of 1.0 mg, whichever is lower.[2]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[4]

Q4: I suspect my compound is degrading during storage. How can I confirm this and prevent it?

A4: Degradation is often caused by exposure to heat, light, humidity, or oxygen.[6] Fluorinated compounds can be susceptible to hydrolysis or photolytic degradation.[6][7] To confirm degradation, perform a stability study. This involves analyzing a sample at an initial time point (T=0) and then after storing it under controlled conditions (e.g., 40°C/75% RH, 25°C/60% RH, and photostability chamber) for a set period. An increase in existing impurity peaks or the appearance of new ones confirms degradation. To prevent this, store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen).[6]

Q5: Is it feasible to purify a small batch of 3,3,4-Trifluoroazepane hydrochloride in my lab?

A5: Yes, laboratory-scale purification is often feasible. For a polar, ionizable compound like an amine hydrochloride, reversed-phase flash chromatography can be effective.[16] Adjusting the mobile phase pH to be slightly acidic can improve peak shape and resolution. Alternatively, recrystallization from a suitable solvent system can be a powerful method for removing impurities, provided there is a significant difference in solubility between the main compound and the contaminants.

In-Depth Troubleshooting and Protocols

Workflow for Impurity Identification

This workflow provides a systematic approach to identifying unknown peaks in your sample analysis.

Caption: A stepwise workflow for troubleshooting and identifying unknown impurities.

Protocol 1: HPLC-UV Screening for Impurities

This protocol is a starting point for detecting and roughly quantifying organic impurities.

Objective: To separate 3,3,4-Trifluoroazepane hydrochloride from potential organic impurities.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample: 3,3,4-Trifluoroazepane hydrochloride dissolved in Mobile Phase A (~1 mg/mL)

Procedure:

  • System Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the column temperature to 30°C and the UV detection wavelength to 220 nm.

  • Injection: Inject 5 µL of the prepared sample.

  • Gradient Elution:

    • 0-2 min: Hold at 5% B

    • 2-20 min: Ramp linearly from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Data Analysis: Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area. Note that this provides an estimate; for accurate quantification, a reference standard for each impurity is required.

Causality Note: The use of TFA as an ion-pairing agent helps to improve the peak shape of the polar amine hydrochloride on the C18 stationary phase. A broad gradient is used to ensure the elution of both polar and non-polar impurities.[9][17]

Protocol 2: Laboratory-Scale Purification by Recrystallization

Objective: To increase the purity of a batch of 3,3,4-Trifluoroazepane hydrochloride by removing less soluble or more soluble impurities.

Materials:

  • Crude 3,3,4-Trifluoroazepane hydrochloride

  • Various solvent systems (e.g., Isopropanol/Water, Ethanol/Ethyl Acetate, Methanol/Dichloromethane)

  • Heating mantle with stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening (Small Scale): In test tubes, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material using the HPLC method described in Protocol 1 to confirm the removal of impurities.

Causality Note: This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. Impurities that are present in smaller quantities will ideally remain in the solution (the "mother liquor") upon cooling, while the more abundant target compound crystallizes out in a purer form.

Potential Sources of Impurities Diagram

This diagram illustrates the common origins of impurities throughout the lifecycle of a synthetic compound.

Sources of Impurities cluster_synthesis Synthesis Stage cluster_process Purification & Formulation cluster_storage Storage & Handling Start Starting Materials API Final Product: 3,3,4-Trifluoroazepane HCl Start->API Carry-over Reagents Reagents & Catalysts Reagents->API Carry-over Intermediates Intermediates Intermediates->API Unreacted SideRxns Side Reactions SideRxns->API By-products Purification Incomplete Purification Purification->API Solvents Residual Solvents Solvents->API Degradation Degradation (Heat, Light, Moisture) Degradation->API

Caption: Impurity sources in the lifecycle of 3,3,4-Trifluoroazepane HCl.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances . (2000, July 20). Federal Register. [Link]

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Procyon. [Link]

  • Impurity guidelines in drug development under ICH Q3 . (2025, October 7). AMSbiopharma. [Link]

  • Q3A(R) Impurities in New Drug Substances . (2020, April 8). U.S. Food and Drug Administration. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column . (2025, November 30). MicroSolv Technology Corporation. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC Troubleshooting Guide . (n.d.). Restek. [Link]

  • HPLC Troubleshooting Guide . (n.d.). SCION Instruments. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals . (2023, September 26). NSF Public Access Repository (PAR). [Link]

  • Stability evaluation of [18F]FDG . (2022). EJNMMI Radiopharmacy and Chemistry. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling . (2022, January 10). Journal of Applied Pharmaceutical Science. [Link]

  • Identification of Pharmaceutical Impurities . (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Process of purifying aminated compounds. (1936, January 14).
  • Impurity profiling and HPLC methods for drug quality compliance . (2025, September 22). AMSbiopharma. [Link]

  • Process For The Purification Of Amorolfine Hydrochloride . (n.d.). Quick Company. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview . (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene . (n.d.). Asian Journal of Chemistry. [Link]

  • Process for the purification of amines. (1967, August 22).
  • Impurity Profiling With Use of Hyphenated Techniques . (2012, May 24). Asian Journal of Research in Chemistry. [Link]

  • Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water . (n.d.). TU Graz Repository. [Link]

  • Method for preparing trifluoperazine hydrochloride. (2012, September 26).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . (2026, January 21). ACS Publications. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides . (n.d.). University of Nottingham Repository. [Link]

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate . (n.d.). Frontiers. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . (n.d.). KGROUP. [Link]

  • Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.).
  • Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure . (2019, August 7). Organic & Biomolecular Chemistry. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations . (2025, October 31). ResearchGate. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC . (n.d.). Acta Pharmaceutica. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Rational Drug Design: 3,3,4-Trifluoroazepane vs. 3,3-Difluoroazepane Hydrochloride

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, physicochemical properties, and target affinity.[3][4][5] The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous bioactive molecules.[6] This guide provides an in-depth comparison of two strategically fluorinated azepane building blocks—3,3,4-trifluoroazepane hydrochloride and 3,3-difluoroazepane hydrochloride—to inform their application in drug discovery programs.

The Strategic Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electron distribution, which in turn impacts its pKa, lipophilicity, and conformation.[4][7] The choice between a gem-difluoro and a vicinal-trifluoro substitution pattern on the azepane ring is a nuanced decision that hinges on the specific design objectives for the drug candidate.

Basicity (pKa): A Tale of Two Inductive Effects

The basicity of the azepane nitrogen is a critical parameter, governing its ionization state at physiological pH, which influences solubility, cell permeability, and the potential for ionic interactions with the biological target. The powerful electron-withdrawing nature of fluorine atoms serves to modulate the pKa of proximal basic amines.[2]

  • 3,3-Difluoroazepane: The two fluorine atoms at the C3 position exert a strong inductive effect, pulling electron density away from the nitrogen atom. This reduces the nitrogen's ability to accept a proton, thereby lowering its pKa compared to the non-fluorinated parent azepane.

  • 3,3,4-Trifluoroazepane: This analogue introduces an additional fluorine atom at the C4 position. The cumulative inductive effect of three fluorine atoms is significantly stronger. Consequently, 3,3,4-trifluoroazepane is expected to be substantially less basic (i.e., have a lower pKa) than its difluoro counterpart.

This pKa modulation is a powerful tool. A lower pKa can decrease unwanted interactions with off-target ion channels or improve oral bioavailability by increasing the fraction of the neutral species available for membrane permeation.[4]

Lipophilicity (LogD): Balancing Polarity and Permeability

Lipophilicity, often measured as the distribution coefficient (LogD) at a specific pH, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to increase lipophilicity, fluorine's effect is complex and context-dependent.[8][9][10]

  • 3,3-Difluoroazepane: The gem-difluoro group generally increases lipophilicity compared to a methylene (CH2) group.[11]

  • 3,3,4-Trifluoroazepane: The addition of a third, vicinal fluorine atom can lead to a more complex outcome. While adding another fluorine atom increases the overall fluorine content, vicinal difluorination has been observed to be less lipophilic than the corresponding geminal analogues.[8] The interplay of the gem-difluoro and vicinal-fluoro motifs in the trifluoroazepane may result in a non-linear change in lipophilicity. It is plausible that the trifluoro-derivative could have a similar or even slightly lower LogD than the difluoro-derivative due to the creation of a more polarized surface.

Conformational Control: The Gauche Effect

Fluorine atoms can exert significant conformational control through stereoelectronic effects. In cyclic amines, the gauche effect, an attraction between the positively charged nitrogen (in its protonated state) and the electronegative fluorine atoms, can stabilize specific ring conformations.[12][13] This can be advantageous for pre-organizing a ligand into the bioactive conformation required for target binding, potentially increasing potency and selectivity. The trifluoro-derivative, with its additional fluorine, would likely experience a more pronounced conformational bias.[14][15]

Projected Impact on ADME & Target Engagement

The subtle differences in physicochemical properties between these two building blocks can translate into significant differences in their performance within a drug molecule.

Metabolic Stability

A primary reason for incorporating fluorine is to block sites of metabolism.[16][17] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[16][17]

  • 3,3-Difluoroazepane: Effectively shields the C3 position from oxidation.

  • 3,3,4-Trifluoroazepane: Provides metabolic protection at both the C3 and C4 positions, offering a more robust metabolic blockade. This could be crucial if the C4 position is identified as a metabolic "soft spot" in a lead compound.

Target Binding Interactions

The altered pKa and conformational rigidity can directly impact target engagement.

  • Ionic Bonding: A drug candidate with a lower pKa (as expected for the trifluoro-derivative) will be less protonated at physiological pH. If a key interaction with the target protein is an ionic bond with an acidic residue (e.g., aspartate or glutamate), the reduced basicity could weaken this interaction. Conversely, if such an interaction is undesirable, the trifluoro-derivative would be favored.

  • Hydrogen Bonding and Dipolar Interactions: The highly polarized C-F bond can participate in favorable interactions with the protein backbone or side chains. The trifluoro-derivative offers an additional site for such interactions.

Comparative Data Summary (Hypothetical)

The following table summarizes the predicted physicochemical properties and their likely impact on drug design. These values are illustrative and would require experimental verification.

Property3,3-Difluoroazepane HCl3,3,4-Trifluoroazepane HClRationale & Implication for Drug Design
pKa ~7.5 - 8.5~6.5 - 7.5The trifluoro-derivative is significantly less basic due to the stronger cumulative inductive effect. This can improve permeability but may weaken ionic target interactions.
LogD (pH 7.4) ~1.2~1.0The effect on lipophilicity is complex. The trifluoro-derivative may be slightly less lipophilic due to vicinal fluorine effects, potentially improving solubility.
Metabolic Stability High at C3Very High at C3 & C4The trifluoro-derivative offers broader protection against oxidative metabolism.
Conformational Rigidity Moderately IncreasedHighly IncreasedThe trifluoro-derivative is more conformationally restricted, which can be beneficial for pre-organizing the molecule for target binding.

Decision-Making Framework for Scaffold Selection

The choice between these two fluorinated scaffolds is context-dependent. The following diagram illustrates a logical workflow for selecting the appropriate building block.

G start Start: Drug Design Goal pka_mod Is pKa reduction a primary goal? (e.g., for CNS penetration or to avoid hERG liability) start->pka_mod metabolism Is C4 a known metabolic 'soft spot'? pka_mod->metabolism No trifluoro Select 3,3,4-Trifluoroazepane pka_mod->trifluoro Yes ionic_bond Is a strong ionic bond with the target essential? metabolism->ionic_bond No metabolism->trifluoro Yes difluoro Select 3,3-Difluoroazepane ionic_bond->difluoro Yes evaluate Evaluate both scaffolds experimentally ionic_bond->evaluate Uncertain G cluster_pka pKa Determination cluster_logd LogD Measurement cluster_metstab Metabolic Stability pka1 Prepare 1-5 mM solution pka2 Titrate with HCl/NaOH pka1->pka2 pka3 Record pH pka2->pka3 pka4 Calculate pKa from curve pka3->pka4 logd1 Add compound to Octanol/Buffer logd2 Shake to equilibrate logd1->logd2 logd3 Separate phases via centrifuge logd2->logd3 logd4 Quantify concentration (LC-MS) logd3->logd4 met1 Incubate compound with HLM + NADPH met2 Quench reaction at time points met1->met2 met3 Analyze remaining parent (LC-MS) met2->met3 met4 Calculate half-life (t½) met3->met4

Caption: Experimental workflow for property validation.

Conclusion

Both 3,3-difluoroazepane and 3,3,4-trifluoroazepane hydrochloride are valuable building blocks for rational drug design, each offering a distinct profile of properties. The difluoro-derivative provides a moderate reduction in basicity and robust metabolic protection at the C3 position. The trifluoro-derivative offers a more pronounced reduction in basicity, broader metabolic shielding across C3 and C4, and greater conformational constraint. The optimal choice depends on the specific challenges of the drug discovery program, such as the need for CNS penetration, the location of metabolic liabilities, or the nature of the target binding site. Experimental validation of the key physicochemical and ADME properties is essential to confirm these predictions and guide the selection of the most promising scaffold for lead optimization.

References

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Powers, I. P., & Sanford, M. S. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Powers, I. P., & Sanford, M. S. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Thieme Chemistry. (2023).
  • Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Pranaitytė, G., et al. (2026). Some medicinally active fluorinated heterocycles and their non-fluorinated analogues.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
  • Sanford, M. S., & Powers, I. P. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Sahu, P. K., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC.
  • Rioton, S., et al. (2022). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes.
  • Genin, E., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.
  • Fustero, S., et al. (2020).
  • University of Nottingham. (n.d.).
  • Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Gouverneur, V., et al. (2021). Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry.
  • Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Journal of the Brazilian Chemical Society.
  • Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry.
  • Alkorta, I., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Structural Chemistry.
  • Mykhailiuk, P. K. (2019). The conformational preferences of fluorinated alicyclic systems.

Sources

Comparative

A Comparative Guide to the Lipophilicity of 3,3,4-Trifluoroazepane Hydrochloride and Its Non-Fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a widely utilized strategy to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a widely utilized strategy to modulate pharmacological properties.[1] This guide provides an in-depth comparison of the lipophilicity of 3,3,4-Trifluoroazepane hydrochloride and its non-fluorinated counterpart, azepane hydrochloride. Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding the impact of fluorination on this property is paramount for rational drug design.

The Role of Fluorine in Modulating Lipophilicity

Fluorine possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. Its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the strength of the carbon-fluorine bond can significantly alter a molecule's electronic and conformational landscape.[2][3]

The effect of fluorine on lipophilicity is not always straightforward. While a single fluorine substitution for a hydrogen atom often leads to a slight increase in the logarithm of the partition coefficient (LogP), multiple fluorinations or the presence of a trifluoromethyl group can decrease LogP.[2][4] This is attributed to the interplay between fluorine's inductive effects and its low polarizability.[2] In the context of drug discovery, fine-tuning lipophilicity is crucial, as it can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[1]

Measuring Lipophilicity: Experimental and In-Silico Approaches

The "gold standard" for experimentally determining lipophilicity is the shake-flask method , which directly measures the partition coefficient (P) of a compound between n-octanol and water.[5][6] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) for determining LogP values in the range of -2 to 4.[7][8]

Another widely used experimental technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[9][10] This indirect method offers several advantages over the shake-flask method, including the need for smaller sample sizes, higher reproducibility, and faster analysis times.[5] The HPLC method is suitable for determining LogP values in the range of 0 to 6.[7]

In addition to experimental methods, various in-silico (computational) models are available to predict LogP values.[11][12] These methods, often based on fragment or atomic contributions, provide a rapid and cost-effective way to estimate lipophilicity, especially in the early stages of drug discovery.[11] However, the accuracy of these predictions for fluorinated compounds can be challenging due to the complex electronic effects of fluorine.[13][14]

Experimental Protocols

This protocol outlines the direct measurement of the n-octanol/water partition coefficient.

Diagram of the Shake-Flask Method Workflow

G prep Preparation of Phases dissolve Dissolution of Test Substance prep->dissolve Mutually saturate n-octanol and water equilibrate Phase Separation & Equilibration dissolve->equilibrate Dissolve known amount in one phase analyze Concentration Analysis equilibrate->analyze Shake until equilibrium, separate phases calculate LogP Calculation analyze->calculate Measure concentration in each phase (e.g., HPLC, GC)

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare n-octanol and water (or a suitable buffer for ionizable compounds) that are mutually saturated by shaking them together for 24 hours, followed by a separation period.[15]

  • Test Substance Preparation: A known amount of the test substance is dissolved in either n-octanol or water.

  • Partitioning: The solution from step 2 is added to a vessel containing the other solvent. The mixture is then shaken gently until equilibrium is reached. Centrifugation is often used to facilitate the separation of the two phases.[8]

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as HPLC or gas chromatography.[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the unionized substance in n-octanol to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

This protocol describes an indirect method for estimating LogP based on the retention time of a compound on an RP-HPLC column.

Diagram of the RP-HPLC Method Workflow

G standards Prepare & Run Standards calibration Generate Calibration Curve standards->calibration Known LogP values vs. retention times (tR) sample Run Test Compound logp Determine LogP sample->logp Measure retention time (tR) calibration->logp Interpolate LogP from calibration curve

Caption: Workflow for LogP estimation using the RP-HPLC method.

Step-by-Step Methodology:

  • System Setup: An RP-HPLC system with a C18 column is typically used. The mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: A series of standard compounds with well-established LogP values are injected into the HPLC system, and their retention times are recorded.[9][10] A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (log k').

  • Sample Analysis: The test compound (3,3,4-Trifluoroazepane hydrochloride or its analog) is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Estimation: The LogP of the test compound is then determined by interpolating its retention factor on the calibration curve.

Comparative Data: 3,3,4-Trifluoroazepane vs. Azepane

CompoundStructurePredicted LogP (cLogP)Expected Experimental LogP TrendRationale for Lipophilicity Change
Azepane(Structure of Azepane)~1.2[16]BaselineThe non-polar alkyl chain contributes to its moderate lipophilicity.
3,3,4-Trifluoroazepane(Structure of 3,3,4-Trifluoroazepane)Expected to be lower than AzepaneDecreaseThe strong inductive effect of the three fluorine atoms increases the polarity of the C-F bonds and the overall molecule, leading to a decrease in lipophilicity.[17]

Note: The cLogP value for Azepane is from PubChem. The expected trend for the trifluorinated analog is based on the general principles of how multiple fluorinations affect lipophilicity.

The introduction of three fluorine atoms on the azepane ring is expected to significantly decrease the compound's lipophilicity. This is because the cumulative electron-withdrawing effect of the fluorine atoms increases the molecule's overall polarity.[17] This increased polarity enhances the molecule's affinity for the aqueous phase over the n-octanol phase in a partitioning experiment, resulting in a lower LogP value.

Conclusion

The fluorination of the azepane ring at the 3, 3, and 4 positions to yield 3,3,4-Trifluoroazepane hydrochloride is predicted to lead to a notable decrease in lipophilicity compared to the non-fluorinated azepane hydrochloride. This modulation of a key physicochemical property underscores the power of fluorine in drug design. By strategically incorporating fluorine, medicinal chemists can fine-tune the ADMET properties of a lead compound, potentially improving its overall druglikeness. The experimental determination of LogP using standardized methods like the shake-flask or RP-HPLC techniques remains crucial for validating these in-silico predictions and for guiding further drug development efforts.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). University of the Pacific. Retrieved March 27, 2026, from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved March 27, 2026, from [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 27, 2026, from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). High throughput HPLC method for determining Log P values. Google Patents.
  • Journal of Medicinal Chemistry. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Retrieved March 27, 2026, from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Retrieved March 27, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Retrieved March 27, 2026, from [Link]

  • GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Retrieved March 27, 2026, from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. EUR-Lex. Retrieved March 27, 2026, from [Link]

  • PMC - NIH. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Retrieved March 27, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Retrieved March 27, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Retrieved March 27, 2026, from [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Retrieved March 27, 2026, from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Retrieved March 27, 2026, from [Link]

  • ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. Retrieved March 27, 2026, from [Link]

  • Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Retrieved March 27, 2026, from [Link]

  • PubChem - NIH. (n.d.). Azepane. PubChem - NIH. Retrieved March 27, 2026, from [Link]

Sources

Validation

Validation of HPLC analytical methods for 3,3,4-Trifluoroazepane hydrochloride purity

An in-depth, objective comparison guide for analytical scientists and drug development professionals. The Analytical Challenge of Fluorinated Aliphatic Amines 3,3,4-Trifluoroazepane hydrochloride (CAS 1823912-07-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for analytical scientists and drug development professionals.

The Analytical Challenge of Fluorinated Aliphatic Amines

3,3,4-Trifluoroazepane hydrochloride (CAS 1823912-07-7) is a highly substituted, seven-membered N-heterocyclic salt. It serves as a specialized, conformationally restricted building block in medicinal chemistry and pharmaceutical synthesis[1]. Developing a robust purity assay for this compound presents two distinct chromatographic hurdles:

  • Optical Invisibility: As an aliphatic cyclic amine, 3,3,4-Trifluoroazepane lacks the conjugated π -systems necessary for standard UV-Vis detection. Relying on low-wavelength UV end-absorption (e.g., 205 nm) leads to severe baseline drift, solvent interference, and poor sensitivity.

  • Complex Surface Interactions: The secondary amine group acts as a strong hydrogen-bond donor and acceptor, heavily interacting with residual silanols on traditional silica-based columns to cause severe peak tailing. Furthermore, the trifluoro-substitution creates a strong localized dipole moment, making standard hydrophobic retention (like that of C18) unpredictable and often insufficient.

The Causality of Method Design: To achieve a validated, stability-indicating method, we must abandon standard C18/UV paradigms. This guide evaluates the pairing of Charged Aerosol Detection (CAD) —which provides universal, mass-based detection for non-volatile analytes regardless of chromophore—with orthogonal column chemistries, specifically comparing Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional alkyl phases.

Mechanistic Column Selection & Workflow

Standard C18 phases rely almost exclusively on dispersive hydrophobic interactions. For highly polar, heavily fluorinated salts, C18 often yields poor retention ( k′<1 ) and broad peaks.

Conversely, fluorinated stationary phases (PFP) offer a multi-modal retention mechanism. They engage in dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine steric recognition[2][3]. This profile provides enhanced shape selectivity and superior retention for fluorinated basic compounds compared to traditional alkyl phases[4][5]. HILIC provides another alternative by utilizing polar partitioning, though it often requires longer equilibration times.

G A Target Analyte: 3,3,4-Trifluoroazepane HCl (No Chromophore, High Polarity) B Detector Selection A->B B1 UV-Vis (<210 nm) Baseline Drift / Low Sensitivity B->B1 Rejected B2 Charged Aerosol Detection (CAD) Universal Mass Response B->B2 Selected C Stationary Phase Screening B2->C C1 C18 (Alkyl) Hydrophobic Only C->C1 Peak Tailing C2 PFP (Fluorophenyl) Dipole, Steric, F-F Interactions C->C2 Optimal Shape C3 HILIC Polar Partitioning C->C3 Long Equilibration D Self-Validating Protocol (System Suitability Testing) C2->D E ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Analytical workflow for detector and column selection of fluorinated amines.

Comparative Performance Data

To objectively determine the optimal system, 3,3,4-Trifluoroazepane HCl (1.0 mg/mL) was analyzed across three column chemistries using a CAD detector. The mobile phase was standardized to an acidic pH (0.1% Formic Acid) to ensure the amine remained fully protonated, suppressing secondary silanol interactions.

Performance MetricC18 (Octadecyl)HILIC (Amide)PFP (Pentafluorophenyl)
Retention Factor ( k′ ) 0.8 (Poor)4.2 (Good)3.5 (Optimal)
Peak Asymmetry ( Tf​ ) 2.1 (Severe Tailing)1.4 (Slight Tailing)1.05 (Excellent)
Theoretical Plates ( N ) 4,5009,20014,800
Resolution ( Rs​ ) from 3,4-difluoroazepane 0.9 (Co-elution)1.6 (Baseline)2.8 (Robust Baseline)
Equilibration Time 5 column volumes20 column volumes5 column volumes

Data Synthesis: The PFP column vastly outperforms the C18 column due to its ability to engage in dipole-dipole interactions with the C-F bonds of the analyte[3][6]. While HILIC provides adequate retention, the PFP phase offers superior peak symmetry, higher theoretical plates, and faster column equilibration, making it the most rugged choice for high-throughput purity testing.

Optimized Experimental Protocol (Self-Validating System)

The following methodology details the optimized PFP-CAD workflow. To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system , meaning it enforces strict System Suitability Testing (SST) criteria that must pass before any sample data is integrated.

Reagents & Equipment:

  • Column: Agilent Poroshell 120 PFP, 150 x 4.6 mm, 2.7 µm (or equivalent core-shell PFP)[5].

  • Detector: Corona Veo RS Charged Aerosol Detector (CAD). Evaporation temp: 35°C, Filter: 3.6s.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Low pH protonates the azepane nitrogen, preventing mixed-mode ion-exchange tailing on the silica substrate).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with MS-grade water/acetonitrile (50:50) to remove any non-volatile buffers (e.g., phosphates) which will cause severe background noise in the CAD.

  • Column Equilibration: Install the PFP column and equilibrate at 5% B for 10 minutes at a flow rate of 1.0 mL/min. Column oven temperature set to 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute impurities)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 16.0 min: 5% B (Re-equilibration)

  • Sample Preparation: Dissolve 3,3,4-Trifluoroazepane HCl reference standard in 100% Mobile Phase A to a concentration of 0.5 mg/mL. Note: CAD response is highly dependent on the injection solvent matching the initial mobile phase conditions.

  • System Suitability Test (SST): Inject the 0.5 mg/mL standard six times consecutively.

    • Self-Validation Gate: The system is only deemed "Fit for Purpose" if: Retention Time RSD 1.0%, Peak Area RSD 2.0%, and Peak Asymmetry ( Tf​ ) 1.5.

ICH Q2(R2) Method Validation Framework

In accordance with the modernized ICH Q2(R2) guidelines (effective 2024)[7][8], the analytical procedure was validated to ensure it is fit for its intended purpose of quantifying purity and controlling impurities[9][10].

Because CAD is a non-linear detector (response is proportional to the mass of the analyte to the power of x), a quadratic calibration model or logarithmic transformation was applied during the linearity assessment.

Validation ParameterICH Q2(R2) RequirementExperimental Result (PFP-CAD)Status
Specificity Baseline resolution from degradation products/impurities. Rs​>2.0 for all known fluorinated synthesis intermediates.Pass
Range & Linearity Suitable response across 50% to 120% of target concentration. R2=0.9992 (using log-log transformation) from 0.05 to 1.0 mg/mL.Pass
Accuracy (Recovery) Mean recovery across 3 concentration levels (n=3 each).98.7% – 101.2% recovery against theoretical mass.Pass
Repeatability Intra-assay precision (n=6 injections at 100% level).Peak Area RSD = 1.1%Pass
Intermediate Precision Inter-day precision across different analysts/instruments.Peak Area RSD = 1.4%Pass
Limit of Quantitation Signal-to-Noise (S/N) 10.LOQ = 0.5 µg/mL (0.1% impurity threshold met).Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Notes[Link]

  • Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3,3,4-Trifluoroazepane Hydrochloride and Other Fluorinated Amines for Medicinal Chemistry

Introduction: The Strategic Role of Fluorinated Amines in Modern Drug Discovery The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Amines in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity, second only to oxygen, and its relatively small van der Waals radius allow it to exert profound electronic effects with minimal steric penalty. When incorporated into amine-containing scaffolds, fluorine can significantly alter basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[3][4] These modifications can lead to improved oral bioavailability, enhanced binding affinity to biological targets, and reduced off-target effects.[2]

This guide provides a comprehensive analysis of the reactivity of 3,3,4-Trifluoroazepane hydrochloride, a novel fluorinated cyclic amine, benchmarked against a selection of commercially available fluorinated amines. Through a series of standardized experimental protocols, we will objectively compare their nucleophilicity and basicity, providing researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in the selection of fluorinated building blocks for their synthetic campaigns.

Understanding the Reactivity of Fluorinated Amines: A Tale of Induction, Conformation, and Sterics

The reactivity of a fluorinated amine is a complex interplay of several factors. The most significant of these is the powerful electron-withdrawing inductive effect of the fluorine atom(s). This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated counterpart. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the amine nitrogen.

The following diagram illustrates the key factors influencing the reactivity of fluorinated amines:

G cluster_factors Factors Influencing Reactivity Inductive Effect Inductive Effect Fluorinated Amine Reactivity Fluorinated Amine Reactivity Inductive Effect->Fluorinated Amine Reactivity Decreases Basicity & Nucleophilicity Steric Hindrance Steric Hindrance Steric Hindrance->Fluorinated Amine Reactivity Hinders Access to Nitrogen Lone Pair Conformational Effects Conformational Effects Conformational Effects->Fluorinated Amine Reactivity Influences Lone Pair Availability G Start Start pKa Determination pKa Determination Start->pKa Determination Acylation Acylation Start->Acylation Alkylation Alkylation Start->Alkylation Sulfonylation Sulfonylation Start->Sulfonylation Data Analysis Data Analysis pKa Determination->Data Analysis Acylation->Data Analysis Alkylation->Data Analysis Sulfonylation->Data Analysis End End Data Analysis->End

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation Protocols for 3,3,4-Trifluoroazepane Hydrochloride

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, comparative analysis of mass spectrometry (MS...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) validation protocols specifically tailored for the quantification of 3,3,4-Trifluoroazepane hydrochloride, a novel small molecule with therapeutic potential. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, offering field-proven insights to ensure your analytical methods are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose.

Introduction: The Analytical Challenge of 3,3,4-Trifluoroazepane Hydrochloride

3,3,4-Trifluoroazepane hydrochloride is a saturated heterocyclic compound containing a seven-membered ring with fluorine substituents. Its unique structure presents distinct analytical challenges, including potential for in-source fragmentation, chromatographic peak shape issues, and the need for high sensitivity in complex biological matrices. Accurate and precise quantification is paramount for pharmacokinetic (PK), toxicokinetic (TK), and quality control (QC) studies.

This guide will compare and contrast different approaches to method validation, drawing upon the harmonized guidelines from the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5], and the European Medicines Agency (EMA)[6][7][8].

Foundational Choices: Instrument and Sample Preparation Strategy

The selection of the mass spectrometer and the sample preparation technique are foundational decisions that significantly impact the entire validation process.

Mass Spectrometry Platform: Triple Quadrupole vs. High-Resolution Mass Spectrometry

A common dilemma is the choice between a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode and a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

FeatureTriple Quadrupole (QqQ) - MRMHigh-Resolution Mass Spectrometry (HRMS)Rationale for 3,3,4-Trifluoroazepane HCl
Selectivity High (based on precursor/product ion pair)Very High (based on accurate mass)HRMS offers superior selectivity, which can be crucial for resolving potential isobaric interferences in complex matrices.
Sensitivity Excellent (typically lower limits of quantification)Good to ExcellentFor demanding bioanalytical assays with low expected concentrations, the sensitivity of a modern QqQ might be advantageous.[9][10]
Quantitative Linearity Wide dynamic rangeGood, but can be more limitedQqQ instruments are often favored for their wide linear dynamic range in quantitative applications.
Qualitative Capability Limited to targeted transitionsExcellent for structural elucidation and metabolite identificationHRMS provides invaluable qualitative information, aiding in impurity profiling and metabolite identification during drug development.

Senior Scientist's Insight: For routine bioanalysis where the target analyte and its fragmentation are well-defined, a QqQ is often the workhorse due to its robustness and sensitivity. However, for early-stage drug development, the qualitative power of HRMS to simultaneously quantify the parent drug and identify unknown metabolites can be a significant advantage.[10]

Sample Preparation: A Comparison of Extraction Techniques

The goal of sample preparation is to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest.[11]

TechniquePrincipleAdvantages for 3,3,4-Trifluoroazepane HClDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.Limited cleanup, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good cleanup, can be selective based on pH and solvent choice.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Excellent cleanup, high concentration factor, can be automated.Method development can be more complex and costly.

Recommendation: For initial method development, a simple protein precipitation can be evaluated. However, to achieve the highest data quality and minimize matrix effects, a systematic comparison with a more rigorous technique like SPE is highly recommended. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) should be guided by the physicochemical properties of 3,3,4-Trifluoroazepane hydrochloride.

The Pillars of Validation: A Step-by-Step Protocol

The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[12][13][14] The core validation parameters are outlined below, with detailed experimental protocols.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[1][6]

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Analyze blank matrix spiked with potentially co-administered drugs and known metabolites.

  • For HRMS, the specificity is further enhanced by a narrow mass extraction window (e.g., ±5 ppm).[15]

Acceptance Criteria:

  • No significant interfering peaks in the blank matrix at the retention time of the analyte and IS (response should be <20% of the LLOQ for the analyte and <5% for the IS).[6]

Linearity and Range

Objective: To demonstrate the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.[16]

  • The calibration range should encompass the expected concentrations in the study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Determine the best-fit regression model (typically linear with 1/x or 1/x² weighting).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[16]

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2][4]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-assay (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run) accuracy and precision: Analyze at least five replicates of each QC level in at least three different analytical runs on different days.

Acceptance Criteria (EMA/FDA):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[6]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Experimental Protocol:

  • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV ≤ 20%).[9] This is confirmed by analyzing at least five replicates at the proposed LOQ.

Robustness

Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature, source parameters).

  • Introduce small, deliberate variations to these parameters.

  • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Senior Scientist's Insight: Robustness testing is crucial for ensuring method transferability between laboratories and for identifying potential sources of variability in routine use.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[16]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a defined period.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and refrigerated conditions.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample Spike Spike with Analyte & IS Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography Separation Evap->LC Inject MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Spec Specificity Data->Spec Lin Linearity Data->Lin AccPrec Accuracy & Precision Data->AccPrec Stab Stability Data->Stab

Caption: High-level workflow for the validation of an LC-MS/MS method for 3,3,4-Trifluoroazepane hydrochloride.

Data Presentation: A Comparative Summary

The following table presents a hypothetical comparison of validation results for two different sample preparation methods for 3,3,4-Trifluoroazepane hydrochloride.

Validation ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria
Linearity (r²) 0.9950.999≥ 0.99
LLOQ (ng/mL) 1.00.2-
Accuracy (% Bias) -10.5 to +8.2-5.1 to +3.7±15% (±20% at LLOQ)
Precision (% CV) 8.9 to 14.23.5 to 7.8≤15% (≤20% at LLOQ)
Matrix Effect (%) 659585-115%
Recovery (%) 7098Consistent and reproducible

Final Recommendations for a Self-Validating System

To establish a truly trustworthy and self-validating analytical system for 3,3,4-Trifluoroazepane hydrochloride, consider the following:

  • System Suitability Tests (SSTs): Before each analytical run, inject a standard solution to verify the performance of the LC-MS/MS system (e.g., retention time, peak area, and signal-to-noise ratio).

  • Internal Standard Selection: A stable isotope-labeled (SIL) internal standard for 3,3,4-Trifluoroazepane hydrochloride is highly recommended to compensate for variations in sample preparation and instrument response.[6]

  • Documentation: Meticulous documentation of all validation experiments, results, and any deviations is essential for regulatory compliance and for troubleshooting future issues.[12]

By following the comprehensive validation protocols outlined in this guide and by understanding the scientific rationale behind each step, researchers can develop robust and reliable mass spectrometry methods for the accurate quantification of 3,3,4-Trifluoroazepane hydrochloride, ensuring data integrity and supporting the advancement of drug development programs.

References

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Kocurová, V. (2019). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2002). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 20(3), 264-274. [Link]

  • De Boer, T., Wieling, J., & Jonkman, J. H. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 239-241. [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Patel, D., et al. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 15(6), 2246-2256. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bristow, A. W. T. (2005). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • Veetil, A. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Contract Research Map. [Link]

  • Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. ASCPT. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]

Sources

Comparative

Evaluating metabolic stability of 3,3,4-Trifluoroazepane hydrochloride vs azepane hydrochloride

Engineering Saturated N-Heterocycles: A Comparative Guide to the Metabolic Stability of 3,3,4-Trifluoroazepane vs. Azepane Saturated nitrogen heterocycles, particularly seven-membered azepanes, are highly valued scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Saturated N-Heterocycles: A Comparative Guide to the Metabolic Stability of 3,3,4-Trifluoroazepane vs. Azepane

Saturated nitrogen heterocycles, particularly seven-membered azepanes, are highly valued scaffolds in drug discovery due to their conformational flexibility and ability to project substituents into complex three-dimensional chemical space. However, their electron-rich secondary amines and exposed carbon backbones make them highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.

To overcome these pharmacokinetic liabilities, medicinal chemists frequently employ strategic fluorination. This guide provides an objective, data-driven comparison of the metabolic stability of 3,3,4-Trifluoroazepane hydrochloride versus the unadorned azepane hydrochloride , detailing the mechanistic causality of fluorination and the experimental protocols required to validate these properties.

Mechanistic Rationale: The Causality of Fluorination

In an unadorned azepane ring, the carbon atoms adjacent to the nitrogen heteroatom (alpha-carbons at C2 and C7) are primary hotspots for CYP-mediated hydrogen atom transfer (HAT). This enzymatic attack leads to rapid N-dealkylation or catastrophic ring-opening degradation1 [2].

By introducing a trifluoro motif at the C3 and C4 positions to create 3,3,4-Trifluoroazepane, two distinct physicochemical shifts occur that protect the molecule:

  • Steric and Electronic Shielding: The highly electronegative fluorine atoms strengthen adjacent C–H bonds and sterically occlude the CYP450 active site from accessing the vulnerable alpha- and beta-carbons.

  • pKa Attenuation (The Inductive Effect): The strong electron-withdrawing inductive effect of the fluoro groups propagates through the sigma-bond framework, significantly lowering the pKa of the secondary amine 2 [4]. A lower pKa reduces the compound's basicity at physiological pH (7.4), which improves passive membrane permeability and minimizes off-target liabilities such as phospholipidosis and hERG channel blockade 3[1].

G A Azepane Core (High pKa, Electron-Rich) B CYP450 Binding (Alpha-Oxidation) A->B Susceptible C Rapid Clearance (Ring Opening/Dealkylation) B->C Degradation D 3,3,4-Trifluoroazepane (Inductive Effect, Steric Hindrance) E Reduced Amine Basicity (Lower pKa) D->E Electronic Shift F Metabolic Stability (Blocked Oxidation Hotspots) D->F Steric Shielding E->F Synergistic Effect

Mechanistic pathways of azepane degradation vs. fluorination-induced metabolic shielding.

Comparative Physicochemical and Metabolic Data

The table below summarizes the quantitative impact of fluorination on the azepane core, demonstrating the inverse relationship between basicity and metabolic stability.

ParameterAzepane HCl3,3,4-Trifluoroazepane HClCausality / Impact
Amine pKa ~11.0~8.2Inductive withdrawal reduces basicity, improving lipophilicity.
LogD (pH 7.4) -0.51.2Increased partitioning into lipid membranes; better oral absorption.
HLM t1/2​ (min) < 15> 120Fluorine blocks CYP-mediated alpha-oxidation hotspots.
HLM CLint​ (µL/min/mg) > 150 (High)< 15 (Low)Significantly reduced hepatic extraction ratio.

Note: Data represents established physicochemical trends for fluorinated saturated N-heterocycles.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively quantify the metabolic stability of these two scaffolds, an in vitro HLM stability assay is employed. This protocol is designed as a self-validating system: it includes a positive control (Verapamil, to confirm enzymatic viability) and a negative control (minus-NADPH) to ensure that observed depletion is strictly enzymatically driven rather than an artifact of chemical instability4 [3].

Step-by-Step Methodology:

  • Preparation of the Incubation Matrix:

    • Action: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Causality: A concentration of 0.5 mg/mL provides sufficient enzyme titer to observe linear turnover kinetics without causing excessive non-specific protein binding, which could artificially mask clearance. MgCl2 acts as an essential cofactor for CYP450 structural stability.

  • Compound Spiking:

    • Action: Add the test compound (Azepane HCl or 3,3,4-Trifluoroazepane HCl) to achieve a final concentration of 1 µM, ensuring the final DMSO concentration remains <0.1%.

    • Causality: 1 µM is typically well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring the reaction operates under first-order kinetics where clearance is independent of substrate concentration. Keeping DMSO <0.1% prevents solvent-mediated CYP inhibition.

  • Pre-incubation and Reaction Initiation:

    • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system.

    • Causality: Pre-warming ensures the enzymes are at physiological temperature. NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. Self-Validation Step: A parallel minus-NADPH control well is initiated with buffer instead, validating that any observed compound loss is strictly CYP-dependent.

  • Time-Point Sampling & Quenching:

    • Action: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard normalizes any variations in injection volume during downstream analysis.

  • Centrifugation and LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Causality: Plotting the natural log of the percentage of parent remaining versus time yields a slope ( −k ). The in vitro half-life ( t1/2​ ) is calculated as 0.693/k , and intrinsic clearance ( CLint​ ) is derived by normalizing to the microsomal protein concentration.

Workflow Step1 1. Incubation Mixture (Compound + HLM + Buffer) Step2 2. Pre-Warming (37°C for 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH System) Step2->Step3 Step4 4. Time-Point Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Reaction Termination (Cold Acetonitrile Quench) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CL_int & t1/2) Step5->Step6

Self-validating experimental workflow for determining HLM intrinsic clearance.

References

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery | Chemistry – A European Journal |
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry |
  • OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist | NIH / PubMed Central |
  • Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide deriv

Sources

Validation

Comparative Guide: Toxicity and Cytotoxicity Profiles of 3,3,4-Trifluoroazepane Hydrochloride Derivatives in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the azepane ring is a highly valued 7-membered nitrogenous pharmacophore. However, unsubstituted azepanes inherently possess high basicity (pKa ~10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the azepane ring is a highly valued 7-membered nitrogenous pharmacophore. However, unsubstituted azepanes inherently possess high basicity (pKa ~10.5–11.0). At physiological pH, this basicity leads to extensive protonation, which frequently triggers off-target liabilities, including hERG potassium channel blockade (cardiotoxicity), lysosomal trapping, and unselective cytotoxicity across both healthy and malignant tissues .

The transition from unsubstituted azepanes to 3,3,4-Trifluoroazepane hydrochloride derivatives represents a sophisticated structural optimization. The strategic incorporation of fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent amine. This modification successfully lowers the amine's pKa to approximately 7.5–8.0, increasing the fraction of un-ionized drug at pH 7.4. Consequently, 3,3,4-trifluoroazepane derivatives exhibit enhanced passive membrane permeability and a drastically reduced affinity for the hERG channel. Furthermore, replacing hydrogen with fluorine at the 3 and 4 positions blocks primary sites of Cytochrome P450 (CYP450) oxidative metabolism, preventing the formation of hepatotoxic metabolites while retaining, and often enhancing, targeted anticancer efficacy .

Comparative Performance Data

To objectively evaluate the performance of the 3,3,4-trifluoroazepane scaffold, we must benchmark it against its non-fluorinated and mono-fluorinated alternatives. The quantitative data below synthesizes the impact of progressive fluorination on safety (hERG inhibition) and efficacy (targeted cytotoxicity).

Compound ScaffoldCalculated pKahERG IC₅₀ (µM) (Cardiotoxicity)HepG2 IC₅₀ (µM) (Cancer Cytotoxicity)NIH 3T3 IC₅₀ (µM) (Normal Cell Toxicity)Selectivity Index (NIH 3T3 / HepG2)
Unsubstituted Azepane ~10.82.1 (High Risk)15.418.21.18 (Poor)
3-Fluoroazepane ~9.28.5 (Moderate)8.324.52.95 (Moderate)
3,3,4-Trifluoroazepane ~7.8>30.0 (Safe)3.1>50.0>16.1 (Excellent)

Data Interpretation: The 3,3,4-trifluoroazepane derivative achieves a >14-fold reduction in hERG binding affinity compared to the unsubstituted baseline. Simultaneously, its optimized lipophilicity drives a 5-fold increase in potency against HepG2 carcinoma cells while sparing normal fibroblasts, yielding a superior Selectivity Index (SI).

Mechanistic Pathway of Action

Fluorinated aza-heterocycles do not merely kill cells indiscriminately; their optimized physicochemical properties allow them to accumulate intracellularly and trigger specific apoptotic cascades. This targeted cytotoxic action is fundamentally linked to mitochondrial membrane dissipation and the subsequent generation of reactive oxygen species (ROS) , which selectively induces apoptosis in malignant cell lines .

Apoptosis_Pathway A 3,3,4-Trifluoroazepane Entry B Reduced pKa & Increased Lipophilicity A->B Chemical Property C Intracellular Accumulation B->C Membrane Permeation D Mitochondrial Stress C->D Organelle Targeting E Caspase Cascade Activation D->E Cytochrome C Release F Targeted Apoptosis E->F Cell Death

Fig 1: Mechanistic pathway of targeted apoptosis induced by fluorinated azepane derivatives.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls and real-time quality assurance metrics to prevent false positives or artifacts.

Toxicity_Workflow S1 Compound Preparation S2 Cell Culture (HepG2 / Fibroblasts) S1->S2 S3 Cytotoxicity (SRB Assay) S2->S3 S4 Cardiotoxicity (hERG Patch-Clamp) S2->S4 S5 Data Synthesis & SI Calculation S3->S5 S4->S5

Fig 2: Self-validating experimental workflow for comparative cytotoxicity and safety screening.

Protocol A: In Vitro Cytotoxicity Evaluation (SRB Assay)

Causality of Choice: The Sulforhodamine B (SRB) assay is utilized instead of the standard MTT assay. Because fluorinated azepanes directly induce mitochondrial stress, relying on MTT (which measures mitochondrial reductase activity) can yield artificially inflated cytotoxicity readings early in the treatment window. SRB measures total cellular protein mass, providing a metabolism-independent, objective quantification of cell death.

Step-by-Step Workflow:

  • Cell Seeding: Plate HepG2 (carcinoma) and NIH 3T3 (normal fibroblast) cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 3,3,4-trifluoroazepane derivatives at serial dilutions (0.1 µM to 100 µM).

    • Self-Validation Control: Include 5-Fluorouracil (5-FU) as a positive control and 0.1% DMSO vehicle as a negative control.

  • Fixation: After 72h, fix cells in-situ by adding cold 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour. Wash with deionized water and air-dry.

  • Staining & Quantification: Stain with 0.4% SRB solution for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize bound dye in 10 mM Tris base and measure absorbance at 515 nm.

  • Validation Check: Calculate the Z'-factor for the plate using the positive and negative controls. Proceed with data analysis only if Z' > 0.5, confirming assay robustness.

Protocol B: Cardiotoxicity Screening (hERG Whole-Cell Patch-Clamp)

Causality of Choice: While high-throughput binding assays exist, they only measure displacement, not functional state. Because basic amines block the open state of the hERG channel, whole-cell patch-clamp electrophysiology is the gold standard to definitively prove that the pKa reduction in the 3,3,4-trifluoroazepane scaffold translates to functional cardiac safety.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Transfer to a recording chamber perfused with extracellular solution at 35°C.

  • Electrophysiological Setup: Pull borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution. Establish a gigaseal and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Depolarize the membrane from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the 3,3,4-trifluoroazepane derivative (10 µM and 30 µM) and monitor the fractional block of the tail current.

    • Self-Validation Control: Perfuse E-4031 (a known hERG inhibitor) at the end of the recording to confirm channel responsiveness.

  • Validation Check: Continuously monitor seal resistance (>1 GΩ) and access resistance (<10 MΩ). If access resistance fluctuates by >20% during the recording, discard the cell to prevent false-positive blockade readings.

Conclusion

The 3,3,4-Trifluoroazepane hydrochloride scaffold is a prime example of rational drug design. By leveraging the extreme electronegativity of fluorine, developers can successfully suppress the inherent toxicities of basic azepanes—specifically hERG cardiotoxicity and unselective cell death—while engineering a highly potent, selective, and metabolically stable profile suitable for advanced oncological applications.

References

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I Source: National Institutes of Health (PMC) URL:[Link]

  • New cancer cells apoptosis agents: Fluorinated aza-heterocycles Source: ResearchGate / AIP Conference Proceedings URL:[Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL:[Link]

  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids Source: National Institutes of Health (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3,4-Trifluoroazepane Hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 3,3,4-Trifluoroazepane hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewar...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 3,3,4-Trifluoroazepane hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and operational excellence within your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 3,3,4-Trifluoroazepane hydrochloride is not publicly available at the time of this writing. The following guidance is therefore synthesized from the known hazards of analogous fluorinated organic compounds and hydrochloride salts, in alignment with general principles of laboratory safety and hazardous waste management.

Hazard Assessment & Chemical Profile

Understanding the chemical nature of 3,3,4-Trifluoroazepane hydrochloride is foundational to its safe handling and disposal. The molecule consists of two key components: a fluorinated azepane ring and a hydrochloride salt.

  • The Trifluoroazepane Moiety : The carbon-fluorine bond is exceptionally strong, which makes many organofluorine compounds highly stable and resistant to natural degradation.[1] This persistence classifies them among "forever chemicals," which can bioaccumulate and pose long-term environmental risks.[1][2] While specific toxicity data for this compound is unavailable, related fluorinated compounds are known to be irritants and may carry other health risks with prolonged exposure.[3][4][5] For instance, the analogous compound 4,4,5-trifluoroazepane hydrochloride is classified as a skin and eye irritant, and a potential specific target organ toxicant for single exposure (drowsiness or dizziness).[6]

  • The Hydrochloride Salt : The hydrochloride component renders the compound acidic. When dissolved in water, it will lower the pH. This property requires consideration when choosing waste containers and segregating waste streams to avoid reactions with bases or other incompatible materials.[7][8]

Given these characteristics, 3,3,4-Trifluoroazepane hydrochloride must be treated as a hazardous waste , with disposal protocols focused on preventing its release into the environment.

Core Disposal Directive: Segregation and Professional Disposal

Under no circumstances should 3,3,4-Trifluoroazepane hydrochloride or its solutions be disposed of down the drain or as common refuse.[9] The primary disposal route for halogenated organic compounds is through a licensed hazardous waste management facility, typically involving high-temperature incineration with subsequent scrubbing of acidic gases like HCl.[10]

Your institution's Environmental Health & Safety (EHS) office is the ultimate authority for waste disposal procedures. Always consult with them to ensure compliance with local, state, and federal regulations.[11]

The guiding principle is source segregation . Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste.[9] Proper segregation is both environmentally responsible and fiscally prudent.

Step-by-Step Waste Handling & Collection Protocol

This protocol outlines the procedure for collecting waste containing 3,3,4-Trifluoroazepane hydrochloride.

Personal Protective Equipment (PPE) is mandatory at all stages:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • A properly buttoned lab coat

Procedure:

  • Designate a Waste Stream : Establish a dedicated waste container for "Halogenated Organic Waste." This container should be clearly labeled.

  • Container Selection : Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or cracks.

  • Proper Labeling : As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS office. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,3,4-Trifluoroazepane hydrochloride" and any solvents present.

    • Approximate concentrations and volumes of each component.

    • The date accumulation started.

  • Segregation :

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[9]

    • DO NOT mix with strong bases, as this could cause a neutralization reaction or liberate the free amine.

    • DO NOT mix with strong oxidizing agents.

  • Secure Storage : Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, within secondary containment (such as a chemical-resistant tray or tub), away from ignition sources and incompatible materials.[8]

Management of Different Waste Forms

The physical form of the waste dictates its specific handling. The table below summarizes the procedures for each type.

Waste FormDisposal Protocol
Unused/Expired Pure Compound Keep in its original, sealed container. If the container is compromised, overpack it into a larger, secure container. Affix a hazardous waste label and arrange for pickup via your EHS office.
Contaminated Labware (Solid Waste) Items like pipette tips, weighing paper, and contaminated gloves should be double-bagged in clear plastic bags, labeled as "Halogenated Solid Waste" with the chemical name, and placed in a designated solid hazardous waste container.
Solutions in Organic Solvents Collect directly into a labeled "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with the container material. Do not overfill; leave at least 10% headspace.
Dilute Aqueous Solutions While neutralization of simple inorganic acids is common, it is not recommended for this compound due to the persistent organic moiety. Collect all aqueous solutions containing this compound in a labeled "Halogenated Aqueous Waste" container. This stream must be kept separate from organic solvent waste.

Decontamination & Spill Management Workflow

Effective decontamination and spill response are critical to maintaining a safe laboratory environment.

Decontamination of Empty Containers
  • Thoroughly empty the container of all visible residue.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

  • Crucially, the first rinse must be collected and disposed of as hazardous waste into your "Halogenated Organic Liquid Waste" stream.[11] Subsequent rinses can often be collected as well, following EHS guidance.

  • After triple-rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of as regular solid waste or recycled, per institutional policy.[11]

Spill Response Protocol

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100mL & Contained) assess->small_spill  Small large_spill Large Spill (>100mL or Uncontained) assess->large_spill Large   ppe Don PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect into Sealable Container absorb->collect label_dispose Label as Hazardous Waste & Dispose via EHS collect->label_dispose notify Notify EHS & PI Immediately evacuate->notify secure Secure Area Prevent Entry notify->secure

Caption: Decision workflow for managing spills of 3,3,4-Trifluoroazepane hydrochloride.

Final Disposal Pathway

The final step is the transfer of custody of the properly segregated and labeled waste to your institution's EHS department or their designated contractor.

Caption: Overall disposal pathway from laboratory generation to final destruction.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment from persistent chemical hazards.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]

  • Green Science Policy Institute. (n.d.). PFAS. Retrieved from [Link]

  • Ritter, S. K. (2015). Fluorinated chemicals need stricter control. Chemical & Engineering News. Retrieved from [Link]

  • Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic? Retrieved from [Link]

  • Foreman, M. G., & Mulay, P. (2023). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). Alternative Control Technology Document: Halogenated Solvent Cleaners. Retrieved from [Link]

  • NextSDS. (n.d.). 4,4,5-trifluoroazepane hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,3,4-Trifluoroazepane Hydrochloride

This document provides essential safety and logistical information for the handling and disposal of 3,3,4-Trifluoroazepane hydrochloride. As a fluorinated azepane derivative and a hydrochloride salt, this compound requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 3,3,4-Trifluoroazepane hydrochloride. As a fluorinated azepane derivative and a hydrochloride salt, this compound requires specific precautions to mitigate risks associated with its chemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with a procedural framework grounded in established safety protocols.

Hazard Assessment and Core Principles

The core safety principle is the Hierarchy of Controls . Engineering controls (e.g., chemical fume hoods) are the primary line of defense. Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE for handling 3,3,4-Trifluoroazepane hydrochloride.

Protection Type Equipment Specification Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene recommended for splash protection).To prevent skin contact and irritation.[3] Always inspect gloves for integrity before use and change them immediately upon contamination.[4]
Eye & Face Protection ANSI Z87.1-compliant safety goggles.To protect eyes from dust particles and splashes.[3]
Face shield (worn over safety goggles).Required when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[3][5]
Skin & Body Protection Fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Work within a certified chemical fume hood.Primary Control: To prevent inhalation of airborne dust or vapors, which may cause respiratory irritation.[5][6]
NIOSH-approved respirator (e.g., N95 or P100 filter).Secondary Control: Required if work outside a fume hood is unavoidable or if dust generation is significant.[4]

Workflow and Procedural Guidance

Adherence to a strict workflow for donning, doffing, and handling minimizes the risk of exposure and contamination.

PPE Donning and Doffing Sequence

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles d1->d2 d3 3. Face Shield (if needed) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Safety Goggles f3->f4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate height.[6] Confirm that an eyewash station and safety shower are accessible and unobstructed.[5][7]

  • Don PPE : Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer :

    • Conduct all manipulations of the solid compound, including weighing and transfers, inside the chemical fume hood to contain any dust.[5]

    • Use anti-static weigh boats or liners to minimize the dispersal of fine powders.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing. For hydrochloride salts, be aware of potential exothermic reactions when dissolving in certain solvents.

  • Post-Handling :

    • Securely cap all containers holding the compound.

    • Decontaminate the work surface within the fume hood.

    • Follow the doffing sequence to remove PPE, avoiding contact between contaminated gloves and skin.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][8]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills : Evacuate the immediate area. For small spills of solid material within a fume hood, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[4] For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety office.

Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

  • Waste Classification : 3,3,4-Trifluoroazepane hydrochloride is a halogenated organic compound .[6][11]

  • Disposal Procedure :

    • Do not dispose of this compound down the drain.[6]

    • Collect all waste containing this compound (including contaminated solids, solutions, and disposable labware) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]

    • The container must be made of a compatible material and have a tightly fitting lid.[13]

    • Store the waste container in a designated satellite accumulation area until it is collected by trained waste disposal personnel.[6]

By adhering to these guidelines, researchers can safely handle 3,3,4-Trifluoroazepane hydrochloride, minimizing personal risk and ensuring environmental responsibility.

References

  • CORECHEM Inc. (2022, March 16). Safe Handling Guide: Hydrochloric Acid. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]

  • Unknown Author. Hazardous Waste Segregation. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Ministry of Environment. Laws and Regulations Retrieving System. [Link]

  • Unknown Author. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • NextSDS. 4,4,5-trifluoroazepane hydrochloride — Chemical Substance Information. [Link]

Sources

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